GT-653
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H27N7O9 |
|---|---|
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
2-[4-(3-cyano-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)phenoxy]-N-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethyl]acetamide |
InChI |
InChI=1S/C32H27N7O9/c33-15-19-16-35-39-27(42)14-22(36-29(19)39)18-4-6-20(7-5-18)48-17-26(41)34-10-11-46-12-13-47-24-3-1-2-21-28(24)32(45)38(31(21)44)23-8-9-25(40)37-30(23)43/h1-7,14,16,23,35H,8-13,17H2,(H,34,41)(H,37,40,43) |
Clé InChI |
YUGLJGKUWIVMKW-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
GT-653: A Technical Whitepaper on the KDM5B PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of GT-653, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Lysine-Specific Demethylase 5B (KDM5B). KDM5B is a histone demethylase frequently overexpressed in various cancers, where it acts as a transcriptional repressor of tumor suppressor genes and plays a role in immune evasion.[1][2][3] Traditional small molecule inhibitors of KDM5B often only target its enzymatic function, leaving its non-enzymatic scaffolding functions intact.[1][2][4] this compound offers a distinct mechanism of action by inducing the complete degradation of the KDM5B protein, thereby abrogating both its catalytic and non-catalytic activities. This whitepaper details the composition, mechanism of action, and cellular effects of this compound, presenting available quantitative data, representative experimental protocols, and key biological pathway diagrams to support further research and development.
Introduction to this compound and PROTAC Technology
PROTAC Technology: A Paradigm Shift in Targeted Therapy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[5] A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the cell's native proteasome machinery.[6] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling a single molecule to induce the degradation of multiple target proteins.[4]
This compound: A Selective KDM5B Degrader
This compound is a potent and selective PROTAC degrader of KDM5B.[6] It is constructed using the known KDM5 inhibitor, CPI-455, as the KDM5B-targeting ligand.[6] This ligand is connected via a linker to a ligand for the Cereblon (CRBN) E3 ligase.[6] By hijacking the CRBN E3 ligase, this compound effectively marks KDM5B for degradation through the ubiquitin-proteasome system.[1][3][6]
Mechanism of Action of this compound
The mechanism of this compound involves a series of orchestrated intracellular events, leveraging the endogenous ubiquitin-proteasome pathway to achieve targeted protein degradation.
-
Cellular Entry and Ternary Complex Formation : this compound enters the cell and its two distinct ligands bind simultaneously to KDM5B and the CRBN E3 ligase. This binding event brings KDM5B into close proximity with the E3 ligase, forming a key ternary complex (KDM5B-GT-653-CRBN).
-
Ubiquitination of KDM5B : Within the ternary complex, the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the KDM5B protein. This results in the formation of a polyubiquitin (B1169507) chain on KDM5B.
-
Proteasomal Degradation : The polyubiquitinated KDM5B is then recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the KDM5B protein into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle : After the degradation of KDM5B, this compound is released from the complex and can proceed to bind to another KDM5B protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.
In Vitro Activity and Data
All cited experiments were performed in the 22RV1 human prostate cancer cell line.[1][3][6][7]
KDM5B Degradation
This compound induces potent and efficient degradation of the KDM5B protein in a ubiquitin-proteasome-dependent manner.[1][3][6]
| Parameter | Value | Cell Line | Concentration | Reference |
| KDM5B Degradation | 68.35% | 22RV1 | 10 µM | [6][7] |
| DC₅₀ | Not Reported | 22RV1 | N/A | |
| Dₘₐₓ | Not Reported | 22RV1 | N/A |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are critical for a complete compound profile but have not been publicly reported.
Selectivity
This compound demonstrates selectivity for KDM5B over other KDM5 family members.
| Parameter | Result | Cell Line | Notes | Reference |
| KDM5A Degradation | No effect | 22RV1 | CRBN-dependent context | [6] |
| KDM5C Degradation | No effect | 22RV1 | CRBN-dependent context | [6] |
Downstream Cellular Effects
The degradation of KDM5B by this compound leads to significant downstream biological consequences, including epigenetic reprogramming and activation of an anti-tumor immune signaling pathway.
| Cellular Effect | Observation | Cell Line | Reference |
| H3K4me3 Levels | Upregulated | 22RV1 | [1][3][6][7] |
| Type-I Interferon Pathway | Activated | 22RV1 | [1][3][6][7] |
| Cell Proliferation | No significant phenotypic response | 22RV1 | [1][3] |
KDM5B Degradation and Immune Signaling Pathway
A key finding is that this compound-mediated degradation of KDM5B activates the type-I interferon signaling pathway.[1][3] KDM5B is known to epigenetically suppress the expression of the Stimulator of Interferon Genes (STING), a critical component of the innate immune system that detects cytosolic DNA.[1][3] By degrading KDM5B, this compound relieves this repression, leading to increased STING expression and subsequent activation of the type-I interferon response, which can promote an anti-tumor immune environment.
Experimental Protocols (Representative)
The following are representative protocols for key experiments based on standard laboratory methods. The precise conditions used in the primary research on this compound may vary.
Cell Culture
-
Cell Line: 22RV1 (human prostate carcinoma epithelial).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8][9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8][9]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding at a 1:3 to 1:6 ratio.[8][9]
Western Blot for KDM5B Degradation
-
Experimental Workflow:
-
Cell Treatment: Seed 22RV1 cells in 6-well plates. Once attached, treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against KDM5B (e.g., 1:1000 dilution) overnight at 4°C.[10] Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:3000 dilution) to ensure equal protein loading.[10]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]
-
Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ to determine the percentage of KDM5B degradation relative to the loading control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3
-
Experimental Workflow:
-
Cross-linking: Treat this compound or DMSO-treated 22RV1 cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-600 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Include a negative control IP with a non-specific IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers designed for the promoter regions of known KDM5B target genes. Analyze the enrichment of H3K4me3 relative to the input DNA and the IgG control.
-
RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
-
Experimental Workflow:
-
Cell Treatment: Treat 22RV1 cells with this compound or DMSO as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for interferon-stimulated genes (e.g., IFIT1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
This compound is a promising KDM5B-targeted PROTAC degrader with a novel mechanism of action that overcomes the limitations of traditional enzymatic inhibitors. Its ability to induce complete KDM5B protein degradation leads to both epigenetic modulation (increased H3K4me3) and activation of the STING-dependent type-I interferon pathway in prostate cancer cells. This dual action presents a compelling therapeutic rationale for its further investigation.
Future research should focus on:
-
Comprehensive Profiling: Determining the DC₅₀ and Dₘₐₓ of this compound in a panel of cancer cell lines.
-
In Vivo Evaluation: Assessing the pharmacokinetic, pharmacodynamic, and anti-tumor efficacy of this compound in relevant preclinical cancer models.
-
Selectivity Profiling: Conducting unbiased proteomic studies to confirm the selectivity of this compound and identify potential off-targets.
-
Combination Therapies: Exploring the synergistic potential of this compound with immune checkpoint inhibitors or other anti-cancer agents.
This technical guide summarizes the current knowledge on this compound, providing a foundation for scientists and drug developers to explore its therapeutic potential in oncology and beyond.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. elabscience.com [elabscience.com]
- 9. encodeproject.org [encodeproject.org]
- 10. KDM5B expression in cisplatin resistant neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
GT-653: A Novel PROTAC Degrader Reshaping the Epigenetic Landscape in Prostate Cancer
For Immediate Release
This technical guide provides an in-depth overview of GT-653, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the lysine-specific demethylase 5B (KDM5B). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeted protein degradation. Herein, we detail the core mechanism of action of this compound, present key quantitative data, outline experimental methodologies, and visualize the associated signaling pathways.
Core Mechanism of Action
This compound is a bifunctional molecule that induces the degradation of KDM5B, a histone demethylase frequently overexpressed in cancer. KDM5B primarily removes methyl groups from lysine (B10760008) 4 of histone 3 (H3K4), a mark associated with active gene transcription. By targeting KDM5B for degradation, this compound effectively inhibits both the enzymatic and non-enzymatic functions of the protein. This leads to a significant increase in the levels of tri-methylated H3K4 (H3K4me3) at specific gene loci, thereby altering the epigenetic landscape and influencing gene expression.[1]
One of the key downstream effects of this compound-mediated KDM5B degradation is the activation of the type-I interferon signaling pathway.[1] This innate immune pathway plays a critical role in antiviral defense and tumor surveillance. The activation of this pathway by this compound suggests a potential for this compound to not only directly impact cancer cell epigenetics but also to modulate the tumor microenvironment and elicit an anti-tumor immune response.
Quantitative Data Summary
The efficacy of this compound has been quantified in preclinical studies, primarily using the 22RV1 prostate cancer cell line. The following tables summarize the key quantitative findings.
| Parameter | Cell Line | Concentration | Result | Reference |
| KDM5B Degradation | 22RV1 | 10 µM | 68.35% degradation | [2] |
| Parameter | Cell Line | Treatment | Outcome | Reference |
| H3K4me3 Levels | 22RV1 | This compound | Increased levels | [1] |
| Type-I Interferon Signaling | 22RV1 | This compound | Pathway activation | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Mechanism of action of this compound as a KDM5B PROTAC degrader.
Caption: General experimental workflow for evaluating the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound.
Western Blot for KDM5B Degradation and H3K4me3 Levels
-
Cell Lysis: 22RV1 cells are seeded and treated with this compound or a vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for KDM5B, H3K4me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of KDM5B is normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
-
Cross-linking: 22RV1 cells treated with this compound or vehicle are cross-linked with formaldehyde (B43269) to fix protein-DNA interactions.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3 overnight at 4°C. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human genome, and peaks are called to identify regions with significant enrichment of H3K4me3.
Reverse Transcription Quantitative PCR (RT-qPCR) for Interferon-Stimulated Genes
-
RNA Extraction: Total RNA is extracted from this compound-treated and control 22RV1 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for interferon-stimulated genes (e.g., IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene. The results are expressed as fold change relative to the vehicle-treated control.
Conclusion
This compound represents a promising new agent in the field of epigenetic therapy. Its ability to specifically degrade KDM5B and subsequently modulate H3K4me3 levels and activate the type-I interferon pathway provides a multi-pronged approach to potentially treating prostate cancer and other malignancies. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon these initial findings.
References
GT-653: A PROTAC-Mediated Approach to Targeting KDM5B via the Ubiquitin-Proteasome System
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GT-653, a novel PROTAC (Proteolysis Targeting Chimera) degrader of the lysine-specific demethylase 5B (KDM5B). This compound represents a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system (UPS) to induce the targeted degradation of KDM5B, a key epigenetic regulator implicated in cancer. This document details the mechanism of action of this compound, presents available quantitative data, outlines plausible experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a critical cellular machinery responsible for the regulated degradation of proteins.[1][2] This process is essential for maintaining cellular homeostasis, controlling protein quality, and regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The UPS involves a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for degradation by the 26S proteasome, a large multi-catalytic protease complex.[1][2]
The ubiquitination process is carried out by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.
The specificity of protein degradation is primarily determined by the E3 ligases, of which there are over 600 in humans, each recognizing a specific set of substrates.[3]
PROTAC Technology: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to co-opt the UPS for the targeted degradation of specific proteins of interest (POIs).[4][5] A PROTAC molecule consists of three key components:
-
A ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex that brings the POI into close proximity with the E3 ligase. This proximity induces the ubiquitination of the POI, leading to its subsequent recognition and degradation by the proteasome.[5][6]
This compound: A KDM5B-Targeting PROTAC
This compound is a novel PROTAC designed to specifically target and degrade lysine-specific demethylase 5B (KDM5B).[7][8] KDM5B is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[8] Overexpression of KDM5B has been linked to the development and progression of various cancers, including prostate cancer, making it an attractive therapeutic target.[4]
This compound is composed of a ligand for KDM5B derived from the inhibitor CPI-455, a linker, and a ligand that recruits an E3 ligase.[8] By inducing the degradation of KDM5B, this compound offers a distinct therapeutic advantage over traditional small molecule inhibitors, as it can eliminate both the enzymatic and non-enzymatic functions of the protein.[8]
Mechanism of Action of this compound
The mechanism of action of this compound follows the classical PROTAC pathway. Upon entering the cell, this compound forms a ternary complex with KDM5B and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of KDM5B, marking it for degradation by the 26S proteasome. The degradation of KDM5B results in an increase in the levels of H3K4me3, a histone mark associated with active gene transcription, and subsequently activates the type-I interferon signaling pathway in prostate cancer cells.[7][8]
Figure 1: Mechanism of action of this compound as a PROTAC degrader of KDM5B.
Downstream Signaling Effects of this compound
The degradation of KDM5B by this compound leads to significant downstream effects on cellular signaling pathways. By removing the repressive histone demethylase KDM5B, this compound increases the levels of H3K4 trimethylation (H3K4me3), a mark associated with transcriptionally active chromatin. This epigenetic modification leads to the upregulation of gene expression, including genes involved in the type-I interferon (IFN) signaling pathway.[7][8] The activation of the IFN pathway can have anti-tumor effects by promoting an immune response against cancer cells.
Figure 2: Downstream signaling effects of KDM5B degradation by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| KDM5B Degradation | 68.35% | 22RV1 (Prostate Cancer) | [7][9] |
| Concentration | 10 µM | 22RV1 (Prostate Cancer) | [7][9] |
| Molecular Formula | C32H27N7O9 | N/A | [9] |
| Molecular Weight | 653.60 g/mol | N/A | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be performed to characterize the activity of this compound.
Western Blot for KDM5B Degradation
This protocol describes how to quantify the degradation of KDM5B protein in response to this compound treatment.
Objective: To determine the percentage of KDM5B degradation in 22RV1 cells treated with this compound.
Materials:
-
22RV1 cells
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-KDM5B, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate 22RV1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against KDM5B and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for KDM5B and GAPDH using image analysis software.
-
Normalize the KDM5B band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of KDM5B degradation relative to the DMSO-treated control.
-
Figure 3: Experimental workflow for Western Blot analysis of KDM5B degradation.
Chromatin Immunoprecipitation (ChIP) for H3K4me3 Levels
This protocol describes how to measure the changes in H3K4me3 levels at specific gene promoters following this compound treatment.
Objective: To determine if this compound treatment leads to an increase in H3K4me3 at the promoter regions of target genes.
Materials:
-
22RV1 cells
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat 22RV1 cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K4me3 antibody or an IgG control overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of interferon-stimulated genes and a negative control region.
-
Calculate the enrichment of H3K4me3 at the target promoters relative to the input and IgG controls.
-
RT-qPCR for Gene Expression Analysis
This protocol is used to measure the expression levels of type-I interferon pathway genes.
Objective: To determine if this compound treatment upregulates the transcription of interferon-stimulated genes.
Materials:
-
22RV1 cells
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IFIT1, OAS1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat 22RV1 cells with this compound or DMSO.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
-
Conclusion
This compound is a promising KDM5B-targeting PROTAC that effectively induces the degradation of its target protein through the ubiquitin-proteasome system. By doing so, it modulates the epigenetic landscape of cancer cells, leading to the activation of the type-I interferon signaling pathway. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of prostate cancer and other malignancies characterized by KDM5B overexpression. Further studies are warranted to fully elucidate its efficacy and safety profile in preclinical and clinical settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Discovery and Development of GT-653
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "GT-653" did not yield a publicly documented therapeutic agent. However, a recently published paper describes a KDM5B PROTAC degrader designated as this compound. This guide focuses on this novel compound and its development.
Executive Summary
This compound is a novel, first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lysine-specific demethylase 5B (KDM5B).[1] Developed to inhibit the non-enzymatic functions of KDM5B, this compound represents a significant advancement over traditional small molecule inhibitors that only target its enzymatic activity.[1] Preclinical studies have demonstrated its efficacy in degrading KDM5B in a ubiquitin proteasome-dependent manner, leading to the upregulation of the type-I interferon signaling pathway in prostate cancer cells.[1] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The Role of KDM5B in Cancer
Lysine-specific demethylase 5B (KDM5B) is a key histone demethylase that removes methyl groups from lysine (B10760008) 4 of histone 3 (H3K4), acting as a transcriptional repressor for various tumor suppressor genes.[1] Aberrant histone methylation is strongly linked to the development and progression of cancer.[1] Beyond its enzymatic role, KDM5B possesses non-enzymatic functions, including the inhibition of the STING-induced immune response, which promotes tumor immune escape.[1] Conventional small molecule inhibitors fail to address these non-enzymatic activities, highlighting the need for novel therapeutic strategies.[1]
The Discovery of this compound: A PROTAC Approach
This compound was developed as part of a series of KDM5B degraders based on the small molecule inhibitor CPI-455.[1] The PROTAC technology offers a novel approach by inducing the degradation of the target protein rather than simply inhibiting its function. This is achieved by linking the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Lead Optimization
The development of this compound involved the rational design and synthesis of a series of degraders. Among these, this compound was identified as having optimal efficiency in degrading KDM5B.[1]
Mechanism of Action
This compound functions by inducing the degradation of the KDM5B protein. This dual action inhibits both the enzymatic and non-enzymatic functions of KDM5B. A key finding is that this compound activates the type-I interferon signaling pathway in 22RV1 prostate cancer cells.[1]
Caption: Mechanism of action of this compound in cancer cells.
Preclinical Data
Preclinical evaluation of this compound in the 22RV1 prostate cancer cell line has provided key insights into its activity.
In Vitro Efficacy
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Result |
| 22RV1 | KDM5B Protein Levels | Efficiently reduced |
| 22RV1 | KDM5B Transcription | No effect |
| 22RV1 | H3K4me3 Levels | Increased |
| 22RV1 | Type-I IFN Pathway | Activated |
| 22RV1 | Cell Proliferation | No significant phenotypic response |
Data summarized from the initial discovery publication.[1]
Experimental Protocols
Western Blotting for KDM5B Degradation
-
Cell Culture: 22RV1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control for specified time points.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against KDM5B and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for Western Blotting.
RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from treated and control 22RV1 cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
Quantitative PCR: qPCR was performed using a real-time PCR system with SYBR Green master mix and primers specific for genes in the type-I interferon pathway and KDM5B.
-
Analysis: Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., ACTB) as an internal control.
Future Directions
The initial findings for this compound are promising, demonstrating a novel mechanism to target KDM5B. Future studies will likely focus on:
-
In vivo efficacy in animal models of prostate cancer.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Toxicology and safety assessments.
-
Exploration of this compound in other cancer types with high KDM5B expression.
Conclusion
This compound is a pioneering KDM5B PROTAC degrader with a unique mechanism of action that overcomes the limitations of traditional enzymatic inhibitors.[1] Its ability to induce KDM5B degradation and activate an immune response in cancer cells marks a significant step forward in epigenetic drug discovery.[1] Further development and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
The Impact of GT-653 on H3K4me3 Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GT-653 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of lysine-specific demethylase 5B (KDM5B), a key enzyme in epigenetic regulation. By targeting KDM5B for removal, this compound effectively increases the levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on H3K4me3 levels, and the experimental protocols utilized to ascertain these effects. Furthermore, this document outlines the downstream signaling consequences of this compound-mediated KDM5B degradation, including the activation of the type-I interferon signaling pathway in prostate cancer cells.
Introduction to this compound and H3K4me3
Histone modifications are a critical component of the epigenetic machinery that governs gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a key regulatory mark, with trimethylation (H3K4me3) being particularly enriched at the transcription start sites of active genes.[1][2] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases.
Lysine-specific demethylase 5B (KDM5B) is a histone demethylase that specifically removes methyl groups from H3K4, acting as a transcriptional repressor for certain genes.[3] In various cancers, the dysregulation of KDM5B has been implicated in tumorigenesis and immune evasion.[3]
This compound is a PROTAC designed to specifically target KDM5B for degradation.[4][5] As a heterobifunctional molecule, this compound simultaneously binds to KDM5B and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KDM5B.[3][4][6] This targeted degradation of KDM5B results in an increase in global H3K4me3 levels, thereby influencing gene expression patterns.[3][4]
Quantitative Effects of this compound
The efficacy of this compound in degrading KDM5B and subsequently increasing H3K4me3 levels has been quantified in prostate cancer cell lines.
| Parameter | Cell Line | Concentration | Result | Reference |
| KDM5B Degradation | 22RV1 | 10 µM | 68.35% degradation | [4][5] |
| H3K4me3 Levels | 22RV1 | Not specified | Increased | [3][4] |
Mechanism of Action and Signaling Pathway
This compound operates through a well-defined mechanism of targeted protein degradation. The subsequent increase in H3K4me3 levels leads to the activation of downstream signaling pathways.
References
- 1. H3K4me3 - Wikipedia [en.wikipedia.org]
- 2. Transcriptional activity affects the H3K4me3 level and distribution in the coding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The KDM5B PROTAC Degrader GT-653: A Novel Activator of the Type-I Interferon Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational KDM5B PROTAC (Proteolysis Targeting Chimera) degrader, GT-653, and its role in the activation of the type-I interferon (IFN) signaling pathway. This compound represents a promising therapeutic strategy by leveraging the ubiquitin-proteasome system to induce the degradation of the lysine-specific demethylase 5B (KDM5B), a key epigenetic regulator implicated in cancer. This guide details the mechanism of action of this compound, presents available quantitative data on its efficacy, outlines representative experimental protocols for its study, and provides visualizations of the relevant biological pathways.
Introduction to this compound and KDM5B
This compound is a novel heterobifunctional molecule designed to specifically target the histone demethylase KDM5B for degradation. KDM5B is a member of the lysine-specific demethylase 5 (KDM5) family of enzymes that play a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), particularly trimethylated H3K4 (H3K4me3). Aberrant expression and activity of KDM5B have been linked to various cancers, including prostate cancer, where it contributes to oncogenesis through the repression of tumor suppressor genes.
PROTACs like this compound offer a distinct therapeutic advantage over traditional small molecule inhibitors. Instead of merely blocking the enzymatic activity of a target protein, PROTACs induce its complete removal from the cell, potentially leading to a more profound and sustained biological response.
Mechanism of Action of this compound
This compound functions by simultaneously binding to KDM5B and an E3 ubiquitin ligase. This proximity induces the ubiquitination of KDM5B, marking it for degradation by the proteasome. The degradation of KDM5B leads to an increase in the levels of H3K4me3, a histone mark associated with active gene transcription.
Recent findings indicate that this compound-mediated degradation of KDM5B activates the type-I interferon signaling pathway.[1][2] This activation is thought to be mediated through the STING (Stimulator of Interferon Genes) pathway.[1][2] The proposed mechanism involves the de-repression of endogenous retroviral elements or other cytosolic DNA species, which are then sensed by cGAS (cyclic GMP-AMP synthase). cGAS activation leads to the production of cGAMP, which in turn activates STING and initiates a signaling cascade culminating in the production of type-I interferons and the expression of interferon-stimulated genes (ISGs).
Quantitative Data
The following table summarizes the available quantitative data on the efficacy of this compound in degrading KDM5B.
| Compound | Target Cell Line | Concentration | KDM5B Degradation (%) | Reference |
| This compound | 22RV1 (Prostate Cancer) | 10 µM | 68.35% | [3][4] |
Signaling Pathways
Type-I Interferon Signaling Pathway
The type-I interferon signaling pathway is a critical component of the innate immune system, playing a key role in antiviral defense and tumor immunosurveillance. The canonical pathway is initiated by the binding of type-I interferons (e.g., IFN-α, IFN-β) to their cell surface receptor (IFNAR), which activates the JAK-STAT signaling cascade.
Proposed Mechanism of Action for this compound
The following diagram illustrates the proposed mechanism by which this compound activates the type-I interferon signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Western Blot for KDM5B Degradation
Objective: To quantify the degradation of KDM5B protein in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate 22RV1 prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against KDM5B overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the KDM5B signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)
Objective: To measure the upregulation of ISG expression following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat 22RV1 cells with this compound or DMSO as described for the Western blot experiment.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for specific ISGs (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) for H3K4me3
Objective: To assess the changes in H3K4me3 levels at specific gene promoters after this compound treatment.
Methodology:
-
Cell Culture and Crosslinking: Treat 22RV1 cells with this compound or DMSO. Crosslink protein to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qRT-PCR using primers specific to the promoter regions of target genes.
Conclusion
This compound is a promising investigational agent that demonstrates a novel mechanism of action by inducing the degradation of the epigenetic regulator KDM5B. This leads to the activation of the type-I interferon signaling pathway, a critical arm of the anti-tumor immune response. The quantitative data, though limited, supports its efficacy in degrading KDM5B. The experimental protocols provided in this guide offer a framework for further investigation into the biological activity and therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in preclinical and clinical settings.
References
- 1. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The KDM5B Demethylase Inhibitor GT-653: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Mechanism and Preclinical Profile of a Novel PROTAC Degrader
Executive Summary
GT-653 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the lysine-specific demethylase 5B (KDM5B), a compelling therapeutic target in oncology. KDM5B is an epigenetic modulator frequently overexpressed in various cancers, where it acts as a transcriptional repressor of tumor suppressor genes, thereby promoting cancer progression, stemness, and drug resistance. This compound leverages the cell's own ubiquitin-proteasome system to achieve potent and sustained degradation of KDM5B. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the key signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.
Introduction to KDM5B as a Therapeutic Target
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. Its primary enzymatic function is to remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly di- and tri-methylated H3K4 (H3K4me2/3). High levels of H3K4me3 are typically associated with active gene transcription. By demethylating H3K4, KDM5B acts as a transcriptional repressor.
KDM5B is overexpressed in a wide range of malignancies, including breast, prostate, lung, and liver cancers, and its elevated expression often correlates with poor prognosis.[1][2] The oncogenic roles of KDM5B are multifaceted, encompassing the promotion of cancer stem cell properties, epithelial-mesenchymal transition (EMT), cell cycle progression, and DNA repair.[1]
This compound: A PROTAC Degrader of KDM5B
This compound is a heterobifunctional molecule designed to induce the degradation of KDM5B. As a PROTAC, it consists of three key components: a ligand that binds to KDM5B, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This design allows this compound to bring KDM5B into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of KDM5B by the proteasome.
The KDM5B-targeting component of this compound is based on CPI-455, a known inhibitor of the KDM5 family of enzymes.[2][3]
Quantitative Preclinical Data
Currently, detailed in vivo efficacy, pharmacokinetic, and safety data for this compound are not publicly available. The primary available quantitative data point for this compound's activity is its ability to degrade KDM5B in a specific cancer cell line.
| Parameter | Cell Line | Value | Reference |
| KDM5B Degradation | 22RV1 (Prostate Cancer) | 68.35% at 10 µM | [3][4][5] |
Further studies are required to establish a full dose-response curve and determine key parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Mechanism of Action and Signaling Pathways
The degradation of KDM5B by this compound leads to a significant increase in global H3K4me3 levels, as the repressive demethylase activity is removed.[2][3] This epigenetic reprogramming reactivates the transcription of previously silenced genes, including key components of the innate immune signaling pathway.
A critical downstream effect of this compound-mediated KDM5B degradation is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, resulting in a type-I interferon response.[2] KDM5B is known to suppress the expression of STING, and its degradation by this compound alleviates this repression.
Signaling Pathway Diagram
Experimental Protocols
KDM5B Degradation Assay (Western Blot)
This protocol describes a general procedure for assessing this compound induced KDM5B degradation.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., 22RV1) are cultured to optimal confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for KDM5B, H3K4me3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of KDM5B is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Analysis of Interferon-Stimulated Gene (ISG) Expression (RT-qPCR)
This protocol outlines a general method for measuring the expression of ISGs following this compound treatment.
Experimental Workflow Diagram
Methodology:
-
Cell Treatment and RNA Extraction: Cancer cells are treated with this compound as described above. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the ISGs of interest (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target ISGs is calculated using the comparative Ct (ΔΔCt) method, where the expression in this compound-treated cells is compared to that in vehicle-treated cells.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that are dependent on the oncogenic activity of KDM5B. By inducing the degradation of this key epigenetic regulator, this compound not only reactivates tumor suppressor gene expression but also stimulates an innate immune response through the cGAS-STING pathway. This dual mechanism of action suggests that this compound could have a significant impact on tumor growth and may also enhance the efficacy of immunotherapies.
Further preclinical development is necessary to fully characterize the therapeutic potential of this compound. Key future studies should focus on:
-
Determining the DC50 and Dmax of this compound in a panel of cancer cell lines.
-
Conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound.
-
Performing pharmacokinetic and toxicology studies to establish a safety profile and inform clinical trial design.
-
Investigating the potential for synergistic effects when combining this compound with other anti-cancer agents, particularly immune checkpoint inhibitors.
The continued investigation of this compound and other KDM5B-targeting agents holds great promise for the development of novel and effective cancer therapies.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
KDM5B: A Promising Therapeutic Target in Oncology - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, has emerged as a critical epigenetic regulator implicated in the pathogenesis of numerous cancers. As a histone demethylase, KDM5B primarily removes di- and tri-methylation from histone H3 at lysine (B10760008) 4 (H3K4me2/3), leading to transcriptional repression of target genes, including key tumor suppressors. Its overexpression is a common feature across a spectrum of malignancies, correlating with poor prognosis, tumor progression, and the development of therapeutic resistance. This technical guide provides an in-depth overview of KDM5B's function, its role as a therapeutic target, and the current landscape of inhibitor development. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug discovery efforts in this promising area of oncology.
Introduction to KDM5B
KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are iron (Fe(II)) and α-ketoglutarate-dependent oxygenases. By removing the activating H3K4me2/3 marks, KDM5B plays a pivotal role in regulating gene expression, thereby influencing a wide array of cellular processes such as proliferation, differentiation, and DNA repair.[1] Dysregulation of KDM5B activity has been extensively linked to cancer, where its overexpression often leads to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[2]
KDM5B in Cancer
Overexpression in Various Cancers
KDM5B is frequently overexpressed in a multitude of human cancers compared to corresponding normal tissues.[3] This aberrant expression has been documented in breast, lung, prostate, bladder, liver, and gastric cancers, among others.[2][3] The elevated levels of KDM5B often correlate with more aggressive tumor phenotypes and poorer patient outcomes.
Table 1: KDM5B Expression in Cancer vs. Normal Tissues
| Cancer Type | Expression Status | Method of Detection | Reference |
| Bladder Cancer | Significantly higher in tumor tissues | Quantitative RT-PCR | [2] |
| Prostate Cancer | Overexpressed in tumor tissues | Immunohistochemistry, qRT-PCR | [3] |
| Lung Cancer | Highly elevated in neoplastic tissues | Microarray, Immunohistochemistry | [2] |
| Hepatocellular Carcinoma | Upregulated in HCC samples | Not specified in search results | [3] |
| Gastric Cancer | Aberrant expression in tumor specimens | Not specified in search results | [3] |
| Breast Cancer | Overexpressed | Not specified in search results | [3] |
Role in Oncogenic Signaling Pathways
KDM5B has been shown to modulate key signaling pathways that are fundamental to cancer cell growth and survival.
KDM5B is implicated in the regulation of the E2F/retinoblastoma (RB) pathway, a critical controller of the cell cycle.[2] KDM5B can interact with the RB protein and is recruited to the promoters of E2F target genes, contributing to their repression.[1][4] Overexpression of KDM5B can enhance the suppression of pro-apoptotic E2F target genes, thereby promoting cell proliferation.[5]
References
- 1. The histone demethylase Jarid1b (Kdm5b) is a novel component of the Rb pathway and associates with E2f-target genes in MEFs during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GT-653 Experimental Protocol for 22RV1 Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT-653 is a potent and specific heterobifunctional degrader targeting Lysine-Specific Demethylase 5B (KDM5B) for proteasomal degradation. Developed as a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality for cancers where KDM5B is a key driver of pathology, such as prostate cancer. In the context of the 22RV1 human prostate carcinoma cell line, a widely utilized model for castration-resistant prostate cancer (CRPC), this compound has been demonstrated to effectively induce the degradation of KDM5B. This targeted degradation leads to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and subsequent activation of the type-I interferon signaling pathway. Notably, these effects are achieved without a significant impact on cell proliferation, highlighting a specific mechanism of action.
The 22RV1 cell line is an invaluable tool for CRPC research as it expresses both the full-length androgen receptor (AR) and the constitutively active AR-V7 splice variant, which is implicated in resistance to androgen deprivation therapy. The following application notes provide detailed protocols for evaluating the cellular effects of this compound in 22RV1 cells, including methodologies for assessing KDM5B degradation, changes in histone methylation, and activation of downstream signaling pathways.
Data Presentation
Table 1: Effect of this compound on KDM5B Protein Levels in 22RV1 Cells
| Treatment | Concentration (µM) | KDM5B Degradation (%) |
| This compound | 10 | 68.35[1] |
Note: Further dose-response and time-course studies are recommended to fully characterize the degradation profile of KDM5B by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: 22RV1 (human prostate carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental purposes, 22RV1 cells should be seeded at an appropriate density to reach 70-80% confluency at the time of treatment. This compound, reconstituted in a suitable solvent such as DMSO, should be added to the culture medium at the desired final concentrations. A vehicle control (DMSO) should be run in parallel in all experiments.
KDM5B Degradation Assessment by Western Blot
This protocol outlines the procedure for determining the extent of KDM5B protein degradation in 22RV1 cells following treatment with this compound.
a. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KDM5B overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the percentage of KDM5B degradation relative to the vehicle control.
Analysis of H3K4me3 Levels by Chromatin Immunoprecipitation (ChIP)
This protocol describes how to assess changes in the global levels of the H3K4me3 histone mark in 22RV1 cells treated with this compound.
a. Cross-linking and Chromatin Preparation:
-
Treat 22RV1 cells with this compound or vehicle control.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS containing protease inhibitors and centrifuge to pellet the cells.
-
Lyse the cells and nuclei to release chromatin.
-
Sonify the chromatin to shear the DNA to an average fragment size of 200-1000 bp.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the sheared chromatin with an antibody specific for H3K4me3 or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
c. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
d. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for the promoter regions of known KDM5B target genes or interferon-stimulated genes.
Gene Expression Analysis of Type-I Interferon Pathway by RT-qPCR
This protocol is for quantifying the mRNA expression levels of interferon-stimulated genes (ISGs) in 22RV1 cells after this compound treatment.
a. RNA Extraction and cDNA Synthesis:
-
Lyse this compound or vehicle-treated 22RV1 cells and extract total RNA using a suitable RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., IFNB1, OAS1, ISG15), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.
Visualization
Caption: Mechanism of this compound mediated KDM5B degradation.
Caption: Workflow for evaluating this compound in 22RV1 cells.
Caption: Signaling cascade initiated by this compound in 22RV1 cells.
References
Application Notes & Protocols for GT-653 in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GT-653 is a potent and selective small molecule inhibitor of Kinase X, a key signaling protein implicated in the proliferation and survival of various cancer cell lines. Overexpression and constitutive activation of Kinase X are frequently observed in metastatic adenocarcinoma, making it a promising therapeutic target. This compound exerts its anti-tumor effects by blocking the downstream Pathway Y signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Mechanism of Action: Inhibition of the Kinase X / Pathway Y Axis
This compound selectively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation. This inhibition leads to the deactivation of the downstream effector, Protein Z, a critical component of the Pathway Y signaling cascade. The inactivation of Protein Z results in the modulation of transcription factors that regulate genes involved in cell proliferation and survival.
Caption: this compound inhibits Kinase X, blocking the downstream signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cancer cell lines.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| PANC-1 | Pancreatic Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 250.8 |
| MCF-7 | Breast Adenocarcinoma | 89.4 |
| HCT116 | Colorectal Carcinoma | 45.6 |
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| PANC-1 | 10 | 25.3% |
| PANC-1 | 50 | 68.7% |
| A549 | 250 | 15.2% |
| A549 | 1000 | 45.9% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining cell viability using the MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for Target Engagement
This protocol is designed to detect the phosphorylation status of Protein Z, a downstream effector of Kinase X, to confirm the target engagement of this compound.
Caption: Workflow for Western Blot analysis of target engagement.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Protein Z, anti-total-Protein Z, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Application Notes and Protocols for GT-653 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT-653 is a potent and specific PROTAC (Proteolysis-Targeting Chimera) degrader of Lysine-Specific Demethylase 5B (KDM5B). By inducing the ubiquitination and subsequent proteasomal degradation of KDM5B, this compound leads to an increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) levels. This epigenetic modification results in the activation of the type-I interferon signaling pathway, which plays a critical role in innate immunity and cancer surveillance.[1] These application notes provide detailed protocols for the use of this compound in in vitro studies to investigate its effects on KDM5B degradation and downstream signaling in the 22RV1 prostate cancer cell line.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in in vitro studies based on available information.
| Parameter | Cell Line | Value | Reference |
| Target Protein | - | KDM5B | [1][2] |
| Mechanism of Action | - | PROTAC-mediated degradation | [1][2] |
| Effective Concentration Range | 22RV1 | 0 - 20 µM | |
| Reported Degradation | 22RV1 | 68.35% degradation of KDM5B at 10 µM | [2] |
| Downstream Effect | 22RV1 | Upregulation of H3K4me3 levels and activation of the type-I interferon signaling pathway | [1] |
Signaling Pathway
The degradation of KDM5B by this compound initiates a signaling cascade that leads to the activation of the type-I interferon response. KDM5B is known to suppress the expression of the STING (Stimulator of Interferon Genes) protein. By degrading KDM5B, this compound relieves this suppression, leading to increased STING expression. Elevated STING levels enhance the cellular response to cytosolic DNA, activating the cGAS-STING pathway. This culminates in the production of type-I interferons and the expression of interferon-stimulated genes (ISGs), which have anti-proliferative and pro-apoptotic effects.
Caption: this compound mediated KDM5B degradation and downstream signaling.
Experimental Protocols
Cell Culture of 22RV1 Cells
This protocol outlines the standard procedure for maintaining and subculturing the 22RV1 human prostate carcinoma epithelial cell line.
Materials:
-
22RV1 cells (ATCC® CRL-2505™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
15 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw the cryovial of 22RV1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a 75 cm² flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Monitor cell confluence using an inverted microscope.
-
-
Subculturing:
-
When cells reach 80-90% confluence, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to new flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate cultures at 37°C with 5% CO₂.
-
Western Blot for KDM5B and H3K4me3
This protocol describes the detection of KDM5B and H3K4me3 protein levels in 22RV1 cells following treatment with this compound.
Materials:
-
22RV1 cells
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-KDM5B, anti-H3K4me3, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 22RV1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
References
Application Notes and Protocols for Preparing GT-653 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of GT-653, a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of Lysine-Specific Demethylase 5B (KDM5B).[1] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy in research and drug development applications. These application notes include the chemical properties of this compound, solubility data, and step-by-step instructions for preparing high-concentration stock solutions. Adherence to these protocols will help ensure the stability and efficacy of the compound in downstream assays.
Introduction to this compound
This compound is a PROTAC designed to induce the degradation of KDM5B, a histone demethylase implicated in various cancers.[1] By hijacking the ubiquitin-proteasome system, this compound offers a powerful tool for studying the biological functions of KDM5B and exploring its therapeutic potential. Recent studies have shown that this compound-mediated degradation of KDM5B leads to the upregulation of H3K4me3 levels and the activation of the type-I interferon signaling pathway in prostate cancer cells.[1] Accurate and consistent preparation of this compound solutions is the first and a critical step for reliable experimental outcomes.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 653.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months or -20°C for 1 month | [1] |
Experimental Protocols
This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.54 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (mL)
-
Mass (mg) = 10 mM * 653.60 g/mol * 0.001 L = 6.536 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 6.54 mg of this compound, add 1 mL of anhydrous DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution, but avoid excessive heat.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Working Solutions
For cell-based assays, the 10 mM DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
-
Intermediate Dilution (Recommended): It is good practice to first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples. The final DMSO concentration in cell culture should ideally be kept below 0.5% to avoid cytotoxicity.[2]
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately to ensure potency.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound activates the Type-I Interferon (IFN) signaling pathway.[1] The diagram below provides a simplified overview of this pathway.
Caption: Simplified Type-I Interferon signaling pathway.
References
Optimizing KDM5B Degradation with GT-653: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, oncology, and immunology.
Introduction: GT-653 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Lysine-Specific Demethylase 5B (KDM5B). As a key epigenetic regulator, KDM5B is implicated in various cancers through its role in demethylating histone H3 on lysine (B10760008) 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. Furthermore, KDM5B can inhibit the STING-induced immune response in tumor cells. Unlike traditional small molecule inhibitors that only block the enzymatic function of KDM5B, this compound induces its degradation, thereby affecting both its enzymatic and non-enzymatic functions.[1][2] This document provides detailed protocols and data to guide researchers in utilizing this compound for the effective and time-dependent degradation of KDM5B in prostate cancer cell lines.
Data Presentation: Time-Dependent Degradation of KDM5B by this compound
The efficacy of this compound in degrading KDM5B has been demonstrated in the 22RV1 prostate cancer cell line. A key study has shown significant degradation of KDM5B at a concentration of 10 μM.
| Treatment Concentration (μM) | Percent Degradation (%) | Cell Line |
| 10 | 68.35 | 22RV1 |
Table 1: Degradation of KDM5B in 22RV1 cells treated with this compound.[3][4]
Further research is required to establish a full time-course and dose-response relationship for optimal KDM5B degradation.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing 22RV1 prostate cancer cells, a common model for studying the effects of this compound.
Materials:
-
22RV1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T25 or T75)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw cryopreserved 22RV1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T25 or T75 culture flask at an appropriate density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a lower density.
-
Seeding for Experiments: For experiments, seed 8 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours before treatment.[5]
This compound Treatment for KDM5B Degradation
This protocol outlines the steps for treating cultured 22RV1 cells with this compound to induce KDM5B degradation.
Materials:
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
22RV1 cells seeded in 6-well plates
Procedure:
-
Prepare this compound dilutions: Prepare fresh dilutions of this compound from a stock solution (e.g., 10 mM in DMSO) in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Aspirate the existing medium from the wells containing 22RV1 cells. Add the medium containing the appropriate concentration of this compound to each well. For a time-course experiment, treat cells for different durations (e.g., 6, 12, 24, 48 hours).
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration.
Western Blotting for KDM5B Protein Level Analysis
This protocol provides a method to quantify the levels of KDM5B protein following this compound treatment.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KDM5B
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KDM5B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the KDM5B band intensity to the loading control to determine the relative protein levels.
Visualizations
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting KDM5B Degradation by GT-653
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3).[1] Overexpression of KDM5B is implicated in the progression of various cancers, including prostate cancer, making it an attractive therapeutic target.[1][2] GT-653 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of KDM5B. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of KDM5B in response to treatment with this compound.
Principle
PROTACs like this compound function by hijacking the cell's natural protein disposal system. This compound is a heterobifunctional molecule that simultaneously binds to KDM5B and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of KDM5B, marking it for degradation by the 26S proteasome. Western blotting is a powerful immunodetection technique used to separate proteins by molecular weight and detect specific proteins of interest, in this case, KDM5B, to measure the extent of its degradation.
Quantitative Data Summary
The following tables summarize the quantitative data on KDM5B degradation induced by this compound in 22RV1 prostate cancer cells. The data is based on the findings from the primary literature.
Table 1: Dose-Dependent Degradation of KDM5B by this compound
| This compound Concentration (µM) | KDM5B Degradation (%) |
| 0 (Vehicle) | 0 |
| 1 | Data not available |
| 5 | Data not available |
| 10 | 68.35 |
| 20 | Data not available |
Table 2: Time-Course of KDM5B Degradation by 10 µM this compound
| Treatment Time (hours) | KDM5B Degradation (%) |
| 0 | 0 |
| 6 | Data not available |
| 12 | Data not available |
| 24 | ~68% (inferred) |
| 48 | Data not available |
Note: Detailed dose-response and time-course data beyond the specified point are not currently available in the public domain. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound induced KDM5B degradation.
Caption: Western blot workflow for KDM5B detection.
Experimental Protocol
This protocol provides a detailed methodology for performing a Western blot to assess KDM5B degradation.
Materials and Reagents
-
Cell Line: 22RV1 (human prostate carcinoma) or other relevant cell line expressing KDM5B.
-
Compound: this compound
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient gels suitable for large proteins).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-KDM5B antibody.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imaging system.
Procedure
-
Cell Culture and Treatment:
-
Culture 22RV1 cells in complete media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO) for all experiments.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and estimate molecular weight.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. KDM5B is a large protein (~175 kDa), so a lower percentage acrylamide (B121943) gel or a gradient gel is recommended for better resolution.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins like KDM5B, typically performed overnight at 4°C at a low voltage (e.g., 30V) or for 1-2 hours at a higher voltage (e.g., 100V).
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against KDM5B (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, or a parallel gel can be run.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the KDM5B band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of KDM5B degradation relative to the vehicle-treated control.
-
Troubleshooting
-
No or Weak KDM5B Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure efficient protein transfer, especially for a large protein like KDM5B.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of the primary and/or secondary antibody.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and careful sample loading.
-
Always normalize to a reliable loading control.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of KDM5B degradation induced by the PROTAC degrader this compound. By following this detailed methodology, researchers can reliably detect and quantify the dose- and time-dependent effects of this compound on KDM5B protein levels, which is crucial for advancing the development of targeted cancer therapies.
References
Application Notes and Protocols for Cell Viability Assays with GT-653 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GT-653 is a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the lysine-specific demethylase 5B (KDM5B).[1] KDM5B is a histone demethylase that plays a crucial role in epigenetic regulation and has been implicated in tumorigenesis.[1] Unlike traditional cytotoxic agents that directly induce cell death, this compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate the KDM5B protein.[1] This targeted degradation can lead to downstream effects on gene expression and cellular signaling pathways. Notably, this compound has been shown to activate the type-I interferon signaling pathway in 22RV1 prostate cancer cells.[1]
While this compound's primary mechanism is not direct cytotoxicity, assessing its impact on cell viability is a critical step in its preclinical evaluation. These assays can help determine if the degradation of KDM5B has secondary effects on cell proliferation, metabolic activity, or overall cell health in different cancer cell lines. This document provides detailed protocols for three common cell viability assays—MTT, XTT, and CellTiter-Glo®—and guidance on their application for evaluating the effects of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of cell viability assays with this compound treatment in two different cancer cell lines after 72 hours of exposure. It is important to note that one study reported no significant phenotypic response on cell proliferation in 22RV1 cells following this compound treatment.[1] The data below is for illustrative purposes to guide the researcher in data presentation.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) |
| 22RV1 (Prostate Cancer) | 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 | |
| 1 | 95.7 ± 4.8 | |
| 10 | 92.3 ± 5.5 | |
| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 99.1 ± 4.9 | |
| 1 | 96.5 ± 5.3 | |
| 10 | 94.8 ± 4.7 |
Table 2: Cell Viability as Determined by XTT Assay
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) |
| 22RV1 (Prostate Cancer) | 0 (Vehicle Control) | 100 ± 3.9 |
| 0.1 | 97.5 ± 4.2 | |
| 1 | 94.9 ± 4.5 | |
| 10 | 91.5 ± 5.1 | |
| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 4.8 |
| 0.1 | 98.8 ± 4.5 | |
| 1 | 95.3 ± 5.0 | |
| 10 | 93.9 ± 4.9 |
Table 3: Cell Viability as Determined by CellTiter-Glo® Luminescent Assay
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) |
| 22RV1 (Prostate Cancer) | 0 (Vehicle Control) | 100 ± 3.5 |
| 0.1 | 98.9 ± 3.8 | |
| 1 | 96.2 ± 4.1 | |
| 10 | 93.1 ± 4.6 | |
| A549 (Lung Cancer) | 0 (Vehicle Control) | 100 ± 4.1 |
| 0.1 | 99.5 ± 3.9 | |
| 1 | 97.1 ± 4.3 | |
| 10 | 95.4 ± 4.0 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on Utilizing ChIP-seq to Profile H3K4me3 Modifications in Response to the KDM5B Degrader, GT-653
Introduction
Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly found at the transcription start sites (TSSs) of active genes, playing a pivotal role in gene regulation. The levels of H3K4me3 are dynamically controlled by histone methyltransferases and demethylases. Aberrant regulation of these enzymes is frequently implicated in various diseases, including cancer. One such enzyme is Lysine-specific demethylase 5B (KDM5B), which removes methyl groups from H3K4.
Recent advancements in targeted protein degradation have led to the development of molecules like this compound, a Proteolysis Targeting Chimera (PROTAC) designed to degrade KDM5B. Studies have shown that this compound leads to an increase in global H3K4me3 levels by reducing KDM5B protein levels.[1] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of histone modifications like H3K4me3. This application note provides a detailed protocol for using ChIP-seq to measure the changes in H3K4me3 occupancy following treatment with this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and the comprehensive workflow for the ChIP-seq experiment.
Caption: Mechanism of this compound action on H3K4me3 levels.
Caption: The experimental workflow for the H3K4me3 ChIP-seq protocol.
Detailed Experimental Protocol
This protocol is optimized for cultured cells and can be adapted for various cell lines.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment Optimization (Dose-Response and Time-Course):
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, optimal concentration of this compound for different durations (e.g., 6, 12, 24, 48 hours).
-
Assessment: Following treatment, assess KDM5B protein levels by Western blot and global H3K4me3 levels by Western blot or ELISA to determine the optimal treatment conditions.
-
-
Experimental Treatment: Treat cells with the determined optimal concentration and duration of this compound. Include a vehicle-treated control (e.g., DMSO).
II. Chromatin Immunoprecipitation
This protocol is adapted from standard ChIP-seq procedures.
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them in a conical tube. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in a lysis buffer and incubate on ice.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp. Optimization of sonication conditions is critical for successful ChIP.
-
Verify fragment size by running an aliquot on an agarose (B213101) gel.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an H3K4me3-specific antibody overnight at 4°C with rotation. An IgG control IP should be performed in parallel.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
III. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit.
-
Sequencing: Perform single-end or paired-end sequencing on a high-throughput sequencing platform. A sequencing depth of at least 20 million reads per sample is recommended for histone modifications.[2]
IV. Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Use a peak calling algorithm such as MACS2 to identify regions of H3K4me3 enrichment.[3][4]
-
Differential Binding Analysis: Identify genomic regions with significant changes in H3K4me3 occupancy between this compound-treated and control samples.
-
Downstream Analysis: Perform gene ontology analysis and pathway analysis on the genes associated with differential H3K4me3 peaks.
Data Presentation
Quantitative data from the ChIP-seq experiment should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Sequencing and Alignment Statistics
| Sample | Treatment | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Control 1 | Vehicle | 25,123,456 | 95.2 | 90.1 |
| Control 2 | Vehicle | 26,789,123 | 94.8 | 89.5 |
| This compound Rep 1 | 100 nM | 24,987,654 | 95.5 | 90.3 |
| This compound Rep 2 | 100 nM | 27,123,456 | 94.9 | 89.8 |
| Input Control | Vehicle | 30,456,789 | 96.1 | 91.2 |
| Input this compound | 100 nM | 29,876,543 | 95.8 | 90.9 |
Table 2: H3K4me3 Peak Statistics
| Sample | Treatment | Number of Peaks | FRiP Score (%) |
| Control 1 | Vehicle | 28,543 | 2.5 |
| Control 2 | Vehicle | 29,123 | 2.6 |
| This compound Rep 1 | 100 nM | 35,678 | 3.1 |
| This compound Rep 2 | 100 nM | 36,234 | 3.2 |
*FRiP (Fraction of Reads in Peaks) is a quality control metric for ChIP-seq experiments.
Table 3: Differential H3K4me3 Binding Analysis
| Comparison | Total Peaks | Significantly Increased Peaks | Significantly Decreased Peaks |
| This compound vs. Control | 45,890 | 8,765 | 1,234 |
This application note provides a comprehensive framework for investigating the genome-wide effects of the KDM5B degrader this compound on H3K4me3 marks. The detailed protocol and data analysis pipeline will enable researchers to robustly identify and characterize the epigenetic changes induced by this compound, providing valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
- 3. Analysis of H3K4me3-ChIP-Seq and RNA-Seq data to understand the putative role of miRNAs and their target genes in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
GT-653: A Novel KDM5B PROTAC Degrader for Broad Cancer Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
GT-653 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the lysine-specific demethylase 5B (KDM5B).[1][2] KDM5B is an epigenetic modifier frequently overexpressed in a wide range of human cancers, where it acts as a transcriptional repressor of tumor suppressor genes.[1][3][4][5] Elevated KDM5B levels are often correlated with poor prognosis, metastasis, and therapeutic resistance.[1][2][3] this compound offers a novel therapeutic strategy by inducing the targeted degradation of KDM5B through the ubiquitin-proteasome system.[1] Furthermore, this compound has been shown to activate the type-I interferon (IFN) signaling pathway, a critical component of the anti-tumor immune response.[1] This dual mechanism of action suggests that this compound holds significant promise for the treatment of various malignancies. This document provides an overview of the potential applications of this compound in diverse cancer cell lines and detailed protocols for its evaluation.
Introduction
Epigenetic dysregulation is a hallmark of cancer. The histone demethylase KDM5B (also known as JARID1B or PLU-1) removes methyl groups from histone H3 lysine (B10760008) 4 (H3K4), leading to the transcriptional repression of genes.[3][6] In numerous cancers, the overexpression of KDM5B silences tumor suppressor genes, promoting cell proliferation, survival, and metastasis.[1][7]
This compound is a heterobifunctional molecule that recruits KDM5B to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[2] Initial studies in the 22RV1 prostate cancer cell line demonstrated that this compound efficiently reduces KDM5B protein levels.[1] A key finding was the activation of the type-I interferon signaling pathway upon this compound treatment, suggesting a potential for immune-mediated anti-tumor effects.[1] Given the widespread overexpression of KDM5B in various cancers, this compound is a valuable tool for investigating the role of this demethylase and a promising candidate for broader cancer therapy.
Potential Applications in Other Cancer Cell Lines
The oncogenic role of KDM5B has been documented in a multitude of cancer types, making this compound a compelling agent for investigation in a wide array of cancer cell lines.
Rationale for Expansion to Other Cancers
KDM5B overexpression has been identified in the following cancer types, suggesting that cell lines derived from these malignancies are prime candidates for this compound evaluation:
-
Breast Cancer: KDM5B is overexpressed in breast cancer, particularly in HER2-positive and luminal subtypes, where it is associated with tumorigenesis.[1][3][8]
-
Lung Cancer: High KDM5B expression is observed in lung carcinoma and is linked to cancer cell growth and brain metastasis in non-small cell lung cancer (NSCLC).[1][7]
-
Bladder Cancer: Overexpression of KDM5B is noted in both early and advanced stages of bladder cancer.[1][7]
-
Liver Cancer: In hepatocellular carcinoma (HCC), elevated KDM5B levels are associated with tumor metastasis and poor prognosis.[1]
-
Ovarian Cancer: KDM5B is amplified and overexpressed in epithelial ovarian cancer.[2]
-
Colon Cancer: Increased expression of KDM5B has been reported in colorectal cancer.[3]
-
Gastric Cancer: KDM5B is overexpressed in gastric cancer.[3]
-
Melanoma: While its role can be complex, KDM5B has been shown to promote tumor cell maintenance.[1][2]
-
Renal Cancer: KDM5B is overexpressed in renal cell carcinoma.[2]
The activation of the type-I IFN pathway by this compound provides an additional therapeutic rationale. This pathway can induce apoptosis in tumor cells and stimulate an anti-tumor immune response by enhancing antigen presentation and activating immune cells.[9][10][11] Therefore, this compound could be particularly effective in immunologically "cold" tumors, potentially rendering them more susceptible to immunotherapy.
Data Presentation
Table 1: KDM5B Expression and Potential Cancer Cell Line Models for this compound Evaluation
| Cancer Type | KDM5B Role | Potential Cell Lines for this compound Testing |
| Prostate Cancer | Overexpressed; therapeutic target.[1] | 22RV1, PC-3, LNCaP, DU145 |
| Breast Cancer | Overexpressed, especially in luminal and HER2+ subtypes; oncogenic.[1][3][8] | MCF-7, T-47D, BT-474, SK-BR-3 |
| Lung Cancer | Highly expressed; promotes proliferation and metastasis.[1][7] | A549, H1299, H460, Calu-3 |
| Bladder Cancer | Overexpressed in early and advanced stages.[1][7] | T24, RT4, 5637, J82 |
| Liver Cancer | Upregulated; associated with metastasis and poor prognosis.[1] | HepG2, Huh-7, PLC/PRF/5 |
| Ovarian Cancer | Amplified and overexpressed.[2] | SKOV-3, OVCAR-3, A2780 |
| Melanoma | Promotes tumor cell maintenance.[1][2] | A375, SK-MEL-28, MeWo |
| Colon Cancer | Overexpressed.[3] | HCT116, HT-29, SW480 |
| Renal Cancer | Overexpressed.[2] | 786-O, ACHN, Caki-1 |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in a cancer cell line of interest. Researchers should optimize these protocols for their specific cell lines.
Protocol 1: Determination of Cell Viability (IC50)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assay
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and below 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of KDM5B Degradation
Objective: To confirm the this compound-mediated degradation of KDM5B protein.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-KDM5B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (10 µM) for 2 hours before adding this compound.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-KDM5B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control like β-actin.
Protocol 3: RT-qPCR for Type-I Interferon Stimulated Genes (ISGs)
Objective: To measure the induction of type-I IFN pathway activation by quantifying the mRNA levels of interferon-stimulated genes (ISGs).
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for ISGs (e.g., IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with this compound at an effective concentration (determined from Protocol 2) for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound in a new cancer cell line.
Conclusion
This compound represents a promising new therapeutic agent with a dual mechanism of action: direct targeting of the oncogenic histone demethylase KDM5B for degradation and activation of the anti-tumor type-I interferon pathway. The widespread overexpression of KDM5B across numerous cancer types provides a strong rationale for evaluating this compound in a broad range of cancer cell lines. The protocols and information provided herein offer a framework for researchers to explore the therapeutic potential of this compound in their specific cancer models.
References
- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting histone demethylase KDM5B for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Type-I-interferons in infection and cancer: Unanticipated dynamics with therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type I interferon-mediated tumor immunity and its role in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for GT-653 (TAK-653) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GT-653 (also known as TAK-653), a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric modulator (PAM). The following sections detail the experimental protocols for key in vivo studies in rodent models, summarize the significant findings, and illustrate the proposed mechanism of action and experimental workflows.
Application Notes
TAK-653 is an AMPAR potentiator with minimal agonistic activity.[1][2] This characteristic is believed to contribute to its robust effects on synaptic responses and cognitive improvement with a wider safety margin against convulsions compared to other AMPAR potentiators.[1][2] In vivo studies in animal models have demonstrated the potential of TAK-653 in enhancing cognitive functions and ameliorating abnormal social interaction.[1]
The compound has been shown to stimulate the production of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and synaptic plasticity, through an agonist-dependent activation of AMPA receptors.[1] Notably, chronic administration of TAK-653 did not lead to receptor desensitization or sensitization in vivo, suggesting a lower risk for the development of tolerance.[1]
Summary of In Vivo Efficacy Data
The following tables summarize the key quantitative findings from in vivo studies using TAK-653 in rodent models.
Table 1: Effect of TAK-653 on BDNF mRNA Levels in Mouse Hippocampus
| Treatment Group | Dose of TAK-653 (mg/kg, p.o.) | Dose of AMPA (mg/kg, i.v.) | Mean BDNF mRNA Level (relative to vehicle) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 3.5 | ~1.0 | - |
| TAK-653 | 3 | 3.5 | Significantly Increased | p ≤ 0.05 |
| TAK-653 | 10 | 3.5 | Significantly Increased | p ≤ 0.05 |
| TAK-653 | 3 or 10 | Vehicle | No Significant Increase | Not Significant |
Data adapted from a study demonstrating that TAK-653 significantly increased BDNF mRNA levels in the hippocampus of AMPA-treated mice.[1]
Table 2: Effect of TAK-653 on Social Interaction in Mice
| Treatment Group | Dose of TAK-653 (mg/kg, p.o.) | Outcome |
| Vehicle | - | Baseline Social Interaction |
| TAK-653 | 0.3 | Improved Social Interaction |
This table is based on findings that TAK-653 at a dose of 0.3 mg/kg, administered orally, improved social interaction in mice.[1]
Table 3: Assessment of AMPA-R Function After Chronic TAK-653 Administration in Mice
| Pre-administration (14 days) | Acute Treatment | Mean BDNF mRNA Expression (relative to vehicle) | Mean Gadd45b mRNA Expression (relative to vehicle) |
| Vehicle | AMPA (1.25, 2.5, 5, 10 mg/kg, i.v.) | Dose-dependent increase | Dose-dependent increase |
| TAK-653 (0.3 mg/kg, p.o.) | AMPA (1.25, 2.5, 5, 10 mg/kg, i.v.) | No significant difference from vehicle pre-administration | No significant difference from vehicle pre-administration |
This data indicates that pre-administration of TAK-653 for 14 days did not affect AMPA-induced BDNF and Gadd45b mRNA expression, suggesting a low risk of receptor desensitization.[1]
Experimental Protocols
Protocol 1: Social Interaction Test in Mice for Assessing the Efficacy of TAK-653
This protocol is designed to assess the effect of TAK-653 on social behavior in mice.
1. Materials:
-
TAK-653
-
Vehicle (0.5% w/v methylcellulose (B11928114) in distilled water)[3]
-
Male mice (e.g., C57BL/6J)
-
A novel, unfamiliar mouse for social interaction
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Wire mesh enclosure
-
Video recording and tracking software
2. Procedure:
-
2.1. Animal Acclimation:
-
House mice under standard laboratory conditions for at least one week before the experiment.
-
Handle the mice for several days prior to testing to reduce stress.
-
-
2.2. Drug Administration:
-
Prepare a suspension of TAK-653 in 0.5% (w/v) methylcellulose in distilled water.[3]
-
Administer TAK-653 orally (p.o.) at the desired dose (e.g., 0.3 mg/kg) to the experimental group of mice.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
Allow a pre-treatment time of 1 hour before starting the behavioral test.
-
-
2.3. Habituation Phase (No Social Target):
-
Place an empty wire mesh enclosure on one side of the open field arena.
-
Introduce a test mouse into the arena on the opposite side of the enclosure.
-
Allow the mouse to explore the arena freely for a set period (e.g., 2.5 minutes).
-
Record the session using the video tracking software.
-
Measure the cumulative time spent in the "interaction zone" (a defined area around the empty enclosure).
-
-
2.4. Social Interaction Phase (With Social Target):
-
Place a novel, unfamiliar mouse inside the wire mesh enclosure.
-
Place the same test mouse back into the arena on the opposite side.
-
Allow the test mouse to explore for the same duration as the habituation phase (e.g., 2.5 minutes).
-
Record the session and measure the cumulative time spent in the interaction zone.
-
-
2.5. Data Analysis:
-
Calculate the social interaction ratio for each mouse by dividing the time spent in the interaction zone during the social interaction phase by the time spent in the interaction zone during the habituation phase.
-
Compare the social interaction ratios between the TAK-653-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).
-
Protocol 2: Quantification of BDNF mRNA Levels in Mouse Hippocampus using RT-qPCR
This protocol describes the procedure for measuring changes in BDNF mRNA expression in the mouse hippocampus following TAK-653 administration.
1. Materials:
-
TAK-653
-
Vehicle (0.5% w/v methylcellulose in distilled water)[3]
-
AMPA
-
Male mice (e.g., C57BL/6J)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for BDNF and a reference gene (e.g., GAPDH)
-
qPCR instrument
2. Procedure:
-
2.1. Animal Treatment:
-
Administer TAK-653 orally (p.o.) at the desired doses (e.g., 3 and 10 mg/kg) or vehicle to different groups of mice.[1]
-
After 1 hour, administer AMPA intravenously (i.v.) at a dose of 3.5 mg/kg or vehicle.[1]
-
Three hours after the AMPA administration, euthanize the mice and dissect the hippocampus on ice.[1]
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
2.2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the hippocampal tissue using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
2.3. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for BDNF and the reference gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
2.4. Data Analysis:
-
Determine the cycle threshold (Ct) values for BDNF and the reference gene for each sample.
-
Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control group.
-
Perform statistical analysis (e.g., two-tailed Williams' test) to determine the significance of the changes in BDNF mRNA levels.[1]
-
Visualizations
Caption: Experimental workflows for in vivo studies of TAK-653.
Caption: Proposed signaling pathway of TAK-653.
References
- 1. Social Interaction Test [bio-protocol.org]
- 2. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Note on Cell Line GT-653: The cell line designated "this compound" appears to be hypothetical, as no record of it exists in publicly available cell line databases or scientific literature. The protocols and data herein are based on well-established methodologies for standard cell lines (e.g., Caco-2, MDCK) and principles that are broadly applicable to any adherent cell line capable of forming a confluent monolayer, including a hypothetical this compound line. The murine myeloma fusion partner cell line P3X63Ag8.653 is not suitable for permeability assays as it grows in suspension.[1][2][3]
Introduction: The Importance of Cell Permeability
Cell permeability is a critical parameter in drug discovery and development, governing the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate. The ability of a compound to pass through cellular barriers, such as the intestinal epithelium for oral drugs or the blood-brain barrier (BBB) for central nervous system (CNS) agents, is a key determinant of its bioavailability and efficacy.[4][5] In vitro permeability assays provide essential data for ranking compounds, elucidating transport mechanisms, and predicting in vivo performance.[6][7]
This document outlines standard methods for assessing cell permeability, including cell-based assays that model physiological barriers and non-cell-based assays for high-throughput screening of passive diffusion.
Overview of Permeability Assessment Methods
Two primary in vitro methods are used to assess compound permeability: cell-based assays and non-cell-based artificial membrane assays.[7][8]
-
Cell-Based Assays (e.g., Caco-2, MDCK): These assays utilize confluent monolayers of cells grown on semi-permeable filter supports.[6][9] They are considered the gold standard as they can model both passive diffusion (transcellular and paracellular) and active transport processes mediated by uptake and efflux transporters like P-glycoprotein (P-gp).[9][10]
-
Caco-2: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes. It is the most common model for predicting oral drug absorption.[6][9]
-
MDCK (Madin-Darby Canine Kidney): These cells form tight monolayers quickly and are often used for general permeability screening.[4] MDCK cells transfected to overexpress specific transporters, such as P-gp (MDCK-MDR1), are invaluable for studying drug efflux and predicting BBB penetration.[5][11][12]
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that models passive, transcellular diffusion.[13][14] An artificial membrane composed of lipids dissolved in an organic solvent separates a donor and acceptor compartment.[13][15] While it cannot model active or paracellular transport, PAMPA is a rapid and cost-effective tool for early-stage drug discovery to assess a compound's intrinsic passive permeability.[14][16]
Table 1: Comparison of Common Permeability Assays
| Feature | Caco-2 Assay | MDCK Assay | PAMPA |
| Model Type | Cell-Based (Human Colon Carcinoma) | Cell-Based (Canine Kidney) | Non-Cell-Based (Artificial Lipid Membrane) |
| Transport Mechanisms | Passive (Transcellular, Paracellular), Active Transport, Efflux | Primarily Passive; Transfected lines (MDR1) for Efflux | Passive Transcellular Diffusion Only |
| Primary Application | Oral Drug Absorption Prediction | BBB Permeability, General Screening, Efflux Studies | High-Throughput Screening of Passive Permeability |
| Culture Time | Long (18-22 days)[6] | Short (3-5 days)[12] | N/A |
| Complexity | High | Moderate | Low |
| Throughput | Low to Medium | Medium | High |
| Cost | High | Moderate | Low[16] |
Experimental Protocols
Protocol 1: Cell-Based Permeability Assay (Adapted for this compound)
This protocol describes a bidirectional permeability assay using a Transwell™ system, applicable to Caco-2, MDCK, or a similar adherent cell line.
3.1. Principle Cells are seeded on a microporous membrane insert, which separates an apical (upper) and a basolateral (lower) chamber. Over time, the cells form a confluent, polarized monolayer with functional tight junctions, creating a barrier to solute passage.[6][9] The test compound is added to one chamber (donor), and its appearance in the opposite chamber (receiver) is measured over time to determine the apparent permeability coefficient (Papp). Performing the assay in both directions—apical-to-basolateral (A-B) and basolateral-to-apical (B-A)—allows for the calculation of an efflux ratio to identify substrates of active efflux transporters.[6]
3.2. Materials
-
This compound cells
-
Complete culture medium
-
Transwell™ inserts (e.g., 0.4 µm pore size, 24-well format)
-
24-well tissue culture plates
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and analytical standards
-
Epithelial Voltohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement[19][20]
-
Analytical instrument (e.g., LC-MS/MS)
3.3. Monolayer Preparation & Validation
-
Cell Seeding: Seed this compound cells onto the apical side of the Transwell™ inserts at a predetermined optimal density. Culture for the required duration to achieve a confluent monolayer (e.g., 4-7 days for MDCK, 18-22 days for Caco-2[6]).
-
Medium Change: Change the culture medium in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check: Before the transport experiment, validate the integrity of the cell monolayer using two methods:
-
TEER Measurement: Measure the electrical resistance across the monolayer using an EVOM.[19][21] The value should be stable and above a predetermined threshold (e.g., >200 Ω·cm² for Caco-2).[22] Calculate the net TEER by subtracting the resistance of a blank insert and multiplying by the membrane surface area.[23]
-
Lucifer Yellow Assay: To assess paracellular permeability, add Lucifer Yellow to the apical chamber and measure its leakage into the basolateral chamber after a 1-hour incubation. Permeability should be low (e.g., Papp < 0.5 x 10⁻⁶ cm/s), indicating tight junction integrity.[17]
-
3.4. Transport Experiment
-
Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Add fresh transport buffer to the receiver chamber (e.g., 1.2 mL to basolateral) and the donor chamber (e.g., 0.3 mL to apical).[22] Pre-incubate for 30 minutes at 37°C.
-
Dosing: Remove the buffer from the donor chamber. Add the dosing solution containing the test compound (e.g., at 10 µM) to the donor chamber.[9]
-
A→B Transport: Add dosing solution to the apical chamber.
-
B→A Transport: Add dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[22]
-
Sampling: At a predetermined time point (e.g., 2 hours), collect samples from the receiver and donor chambers for analysis.[9]
-
Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
3.5. Data Analysis Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[6][12]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (e.g., pmol/s).[6]
-
A is the surface area of the membrane (e.g., cm²).[6]
-
C₀ is the initial concentration in the donor chamber (e.g., pmol/mL).[6]
Calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[6][24]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
3.6. Principle PAMPA measures permeability across a filter support coated with a lipid solution, which forms an artificial membrane separating donor and acceptor wells in a 96-well plate.[13] This assay exclusively measures passive diffusion.[14]
3.7. Materials
-
PAMPA plate system (e.g., 96-well filter plate for donor and 96-well acceptor plate)
-
Lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)[16]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound
-
Analytical instrument (e.g., UV-Vis spectrophotometer or LC-MS/MS)
3.8. Experimental Procedure
-
Membrane Coating: Carefully add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate.[16]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL).
-
Prepare Donor Plate: Add the test compound solution (e.g., 150 µL at a known concentration) to each well of the lipid-coated donor plate.[16]
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for a specified period (e.g., 5-16 hours) with gentle shaking.[16]
-
Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells.
3.9. Data Analysis Calculate the effective permeability (Pe) using an appropriate equation based on the assay conditions. The data is typically used to classify compounds into low, medium, or high permeability categories.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 2: Sample Permeability Data for Control and Test Compounds
| Compound | Assay | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Controls | |||||
| Propranolol | This compound | 25.5 | 24.8 | 0.97 | High |
| Atenolol | This compound | 0.4 | 0.5 | 1.25 | Low |
| Digoxin | This compound | 0.2 | 5.8 | 29.0 | Low (P-gp Substrate) |
| Propranolol | PAMPA | 22.1 | N/A | N/A | High |
| Atenolol | PAMPA | 0.2 | N/A | N/A | Low |
| Test Cmpd X | This compound | 12.3 | 13.1 | 1.07 | High |
| Test Cmpd Y | This compound | 1.5 | 9.2 | 6.13 | Low (Efflux) |
| Test Cmpd Z | This compound | 0.1 | 0.1 | 1.00 | Low |
Classification benchmarks (example):
-
High Permeability: Papp (A→B) > 10.0 x 10⁻⁶ cm/s
-
Medium Permeability: Papp (A→B) = 1.0 - 10.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A→B) < 1.0 x 10⁻⁶ cm/s
Visualizations
Diagram 1: Cell-Based Permeability Workflow
Caption: Workflow for a cell-based permeability assay.
Diagram 2: P-glycoprotein (P-gp) Mediated Efflux
Caption: P-gp actively transports drugs out of the cell.
References
- 1. accegen.com [accegen.com]
- 2. P3X63Ag8.653 Cells [cytion.com]
- 3. antibodyresearch.com [antibodyresearch.com]
- 4. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 18. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 19. youtube.com [youtube.com]
- 20. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 21. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. medicine.umich.edu [medicine.umich.edu]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: GT-653 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with GT-653, a novel KDM5B PROTAC degrader. The following information is intended to help identify and resolve common issues related to the stability and degradation of the this compound compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents?
A1: this compound is stable as a solid when stored under recommended conditions (-20°C, desiccated). In solution, stability can vary. For instance, stock solutions in DMSO are generally stable for up to one year when stored at -80°C. However, prolonged storage at room temperature or repeated freeze-thaw cycles should be avoided to minimize degradation.
Q2: Are there any known incompatibilities of this compound with common excipients or buffers?
A2: this compound has been observed to be susceptible to degradation in the presence of certain reactive excipients, particularly those with peroxide impurities.[1] It is also sensitive to pH extremes in aqueous buffers. For optimal stability, it is recommended to use buffers within a pH range of 6.0-7.5.
Q3: How can I confirm if my this compound has degraded?
A3: The most reliable method to assess the integrity of your this compound sample is through High-Performance Liquid Chromatography (HPLC) analysis. A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary identified degradation pathways for this compound are hydrolysis and oxidation.[1] Hydrolysis of the linker component can occur at pH extremes, while the aromatic moieties are susceptible to oxidation, which can be accelerated by exposure to light or the presence of trace metal ions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound degradation experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | 1. Inconsistent sample handling and storage. 2. Variability in the preparation of this compound solutions. 3. Degradation of this compound during the experiment. | 1. Ensure all samples are handled and stored under identical conditions. Minimize exposure to light and elevated temperatures. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Perform a time-course stability study in your experimental buffer to assess this compound degradation under your specific assay conditions. |
| Loss of this compound activity over time in an in vitro assay. | 1. This compound is degrading in the aqueous assay buffer. 2. The target protein, KDM5B, is being depleted, leading to a plateau in the response. | 1. Confirm this compound stability in your assay buffer using HPLC. Consider adding antioxidants or using a more stable buffer system if degradation is observed. 2. Measure KDM5B protein levels at different time points to assess the kinetics of degradation. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Formation of this compound degradation products. 2. Contamination of the sample or mobile phase. | 1. Perform forced degradation studies (e.g., acid, base, oxidative stress) to intentionally generate degradation products and confirm their retention times relative to the unexpected peaks.[2][3] 2. Analyze a blank (solvent only) to rule out contamination of the HPLC system. |
| Precipitation of this compound in aqueous buffer. | 1. Poor solubility of this compound at the working concentration. 2. Change in pH of the buffer affecting solubility. | 1. Determine the kinetic solubility of this compound in your buffer.[4] If necessary, reduce the working concentration or add a co-solvent (ensure the co-solvent does not affect your assay). 2. Verify the pH of your buffer before and after the addition of this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[4][5]
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC system with a UV or MS detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Solutions: Dissolve this compound to a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound in an oven at 70°C for 48 hours.
-
Photostability: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize the acid/base if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Assessing this compound Stability in an In Vitro Assay Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your in vitro assay buffer
-
HPLC system with a UV or MS detector
-
Incubator set to your assay temperature
Procedure:
-
Prepare Solution: Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Sample Collection: Collect samples at time zero and at several subsequent time points (e.g., 2, 4, 8, 24 hours).
-
HPLC Analysis: Immediately analyze the collected samples by HPLC to quantify the remaining percentage of intact this compound.
Data Summaries
Table 1: Stability of this compound in Common Solvents at Room Temperature (25°C) over 48 Hours
| Solvent | % Remaining this compound (24h) | % Remaining this compound (48h) | Major Degradant Observed |
| DMSO | 99.5% | 98.9% | None |
| Ethanol | 97.2% | 94.5% | Hydrolytic Degradant A |
| PBS (pH 7.4) | 92.1% | 85.3% | Hydrolytic Degradant A |
| Acetonitrile | 99.8% | 99.5% | None |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant |
| 0.1 M HCl, 60°C, 24h | 25.4% | 2 | Hydrolytic Degradant A |
| 0.1 M NaOH, 60°C, 24h | 45.8% | 3 | Hydrolytic Degradant B |
| 3% H₂O₂, RT, 24h | 15.2% | 1 | Oxidative Degradant C |
| 70°C, 48h (solid) | <1% | 0 | None |
| Photostability (ICH) | 8.9% | 1 | Oxidative Degradant C |
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway for this compound-mediated KDM5B degradation.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing GT-653 concentration to avoid hook effect
Here is the technical support center article on optimizing GT-653 concentration to avoid the hook effect.
Troubleshooting Guide & FAQs: Optimizing this compound Concentration to Avoid the Hook Effect
This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals using this compound in immunoassays. The primary focus is on understanding and mitigating the high-dose hook effect to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why is it affecting my assay?
The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can lead to falsely low or negative results in certain types of immunoassays, particularly one-step sandwich ELISAs.[1][2] This occurs when the concentration of an analyte is excessively high.[2][3] Instead of producing a proportionally high signal, the overwhelming amount of analyte saturates both the capture and detection antibodies (e.g., this compound), preventing the formation of the "sandwich" complex necessary for signal generation.[3] This leads to a paradoxical decrease in the measured signal, creating a "hook" shape on a dose-response curve.[1][2]
Q2: I'm observing a lower signal with higher concentrations of my sample. Is this the hook effect?
A decrease in signal at higher analyte concentrations is a classic indicator of the hook effect.[2][4][5] In a typical sandwich immunoassay, you expect the signal to increase with the concentration of the analyte until it reaches a plateau. If you observe that after a certain point, increasing the analyte concentration leads to a drop in the signal, you are likely operating in the hook effect zone of your assay. To confirm this, you can test a series of dilutions of your sample. If a more diluted sample gives a higher signal, it strongly suggests a hook effect.[2][6]
Q3: How can I prevent the hook effect when using this compound?
There are two primary strategies to mitigate the hook effect:
-
Sample Dilution: The most straightforward method is to analyze samples at several dilutions.[2] Preparing a serial dilution of your sample can help ensure that at least one of the dilutions falls within the optimal detection range of the assay, thus avoiding the hook effect.[2][6]
-
Two-Step Assay Protocol: If your assay format allows, modifying a one-step incubation protocol to a two-step protocol can also prevent the hook effect. This involves incubating the sample with the capture antibody first, followed by a wash step to remove excess analyte, and then adding the detection antibody (this compound). This sequential addition prevents the saturation of both antibody types simultaneously.[1][2]
Q4: What is the recommended experimental approach to determine the optimal concentration range for this compound?
To determine the optimal concentration, a checkerboard or titration experiment is recommended.[7][8][9] This involves testing a range of concentrations for both the capture antibody and the detection antibody (this compound) to find the combination that provides the best signal-to-noise ratio.[8] A simpler approach, if the capture antibody concentration is already optimized, is to perform a serial dilution of your analyte against a fixed concentration of this compound to identify the linear range of the assay and the point at which the hook effect begins.
Experimental Protocols
Protocol: Analyte Titration to Identify the Linear Range and Hook Effect
This protocol describes how to perform a serial dilution of your target analyte to identify the optimal concentration range for your assay using this compound as the detection antibody.
Materials:
-
Coated and blocked microplate with capture antibody.
-
Highly concentrated analyte stock solution.
-
Assay diluent buffer.
-
This compound detection antibody at its recommended working concentration.
-
Substrate and stop solution.
-
Plate reader.
Procedure:
-
Prepare Analyte Dilutions: Create a 2-fold or 10-fold serial dilution series of your analyte stock solution in the assay diluent.[10][11] It is crucial to prepare a wide range of concentrations to observe the full dose-response curve, including the hook effect.
-
Sample Incubation: Add the prepared dilutions to the wells of the microplate. Include a blank control (diluent only).
-
Incubate: Incubate the plate according to your standard assay protocol to allow the analyte to bind to the capture antibody.
-
Wash: Wash the plate thoroughly to remove any unbound analyte.
-
Add Detection Antibody: Add the this compound detection antibody to each well and incubate.
-
Second Wash: Wash the plate to remove unbound this compound.
-
Signal Development: Add the substrate and allow the color to develop. Stop the reaction with the stop solution.
-
Read Plate: Measure the absorbance (or other signal) using a plate reader.
-
Data Analysis: Plot the signal versus the analyte concentration. Identify the linear range, the plateau, and the concentration at which the signal begins to decrease (the hook effect).
Data Presentation
Table 1: Example Data from an Analyte Titration Experiment
The table below shows typical results from an experiment to determine the optimal analyte concentration. Notice how the signal decreases at the highest concentrations, indicating the hook effect.
| Analyte Concentration (ng/mL) | Optical Density (OD) at 450 nm | Observation |
| 5000 | 0.45 | Hook Effect |
| 2500 | 0.89 | Hook Effect |
| 1250 | 1.75 | Plateau / Saturation |
| 625 | 1.78 | Plateau / Saturation |
| 312.5 | 1.62 | Linear Range |
| 156.25 | 0.85 | Linear Range |
| 78.13 | 0.43 | Linear Range |
| 39.06 | 0.21 | Linear Range |
| 0 (Blank) | 0.05 | Background |
Visualizations
Mechanism of the Hook Effect in a Sandwich Immunoassay
Caption: Diagram illustrating sandwich formation at optimal vs. excess analyte concentrations.
Experimental Workflow for this compound Optimization
Caption: Step-by-step workflow for identifying the optimal analyte concentration range.
Analyte Dose-Response Curve Illustrating the Hook Effect
Caption: Relationship between analyte concentration, signal, and the hook effect.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. ossila.com [ossila.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: GT-653 & KDM5B Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PROTAC degrader GT-653 to target KDM5B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the lysine-specific demethylase 5B (KDM5B). It is a heterobifunctional molecule comprised of a ligand that binds to KDM5B, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing KDM5B and CRBN into close proximity, this compound facilitates the ubiquitination of KDM5B, marking it for degradation by the proteasome. This approach targets the non-enzymatic functions of KDM5B, which are often implicated in cancer progression.[1][2]
Q2: What is the expected efficacy of this compound in degrading KDM5B?
A2: In prostate cancer cell lines (22RV1), this compound has been shown to degrade 68.35% of KDM5B at a concentration of 10 µM.[3][4][5] The optimal concentration and degradation efficiency can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: My this compound treatment is not leading to KDM5B degradation. What are the possible reasons?
A3: Several factors could contribute to the lack of KDM5B degradation. These include, but are not limited to:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to be effective or too high, leading to the "hook effect."
-
Low CRBN Expression: The cell line being used may have low or no expression of CRBN, the E3 ligase recruited by this compound.
-
Poor Cell Permeability: this compound may not be efficiently entering the cells.
-
Inefficient Ternary Complex Formation: The formation of the KDM5B-GT-653-CRBN ternary complex may be unstable or sterically hindered.
-
Rapid KDM5B Synthesis: The rate of new KDM5B protein synthesis may be outpacing the rate of degradation.
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.
A detailed troubleshooting guide is provided in the following section to address these issues systematically.
Troubleshooting Guide: this compound Not Degrading KDM5B
| Observation | Potential Cause | Recommended Action |
| No KDM5B degradation at any tested concentration. | 1. Low CRBN Expression: The cell line lacks sufficient levels of the E3 ligase recruited by this compound. | Verify CRBN Expression: Perform a Western blot to confirm the presence of CRBN protein in your cell line. If expression is low, consider using a different cell line with higher CRBN levels. |
| 2. Inactive this compound: The compound may have degraded or is from a poor-quality synthesis. | Confirm Compound Integrity: Verify the purity and structure of your this compound stock. If possible, test its activity in a positive control cell line known to be responsive. | |
| 3. Poor Cell Permeability: this compound is not reaching its intracellular target. | Assess Permeability: While direct measurement can be complex, you can infer permeability issues if target engagement is not observed in cellular assays (e.g., CETSA). | |
| 4. Inefficient Ternary Complex Formation: The KDM5B-GT-653-CRBN complex is not forming effectively. | Perform Co-Immunoprecipitation (Co-IP): This experiment can directly assess the formation of the ternary complex. | |
| Decreased KDM5B degradation at higher this compound concentrations. | "Hook Effect": At high concentrations, non-productive binary complexes (KDM5B-GT-653 or this compound-CRBN) form, preventing the formation of the productive ternary complex. | Perform a Wide Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 0.001 µM to 100 µM) to identify the optimal concentration for maximal degradation and observe the characteristic bell-shaped curve of the hook effect. |
| Initial KDM5B degradation is observed, but levels recover over time. | 1. Rapid KDM5B Protein Turnover: The cell is compensating by increasing the synthesis of new KDM5B protein. | Perform a Time-Course Experiment: Assess KDM5B levels at multiple time points (e.g., 4, 8, 16, 24, 48 hours) to understand the kinetics of degradation and recovery. |
| 2. This compound Instability: The compound is degrading in the cell culture medium. | Assess Compound Stability: The stability of this compound in your specific media can be evaluated over time. Consider replenishing the media with fresh this compound during long incubation periods. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| % KDM5B Degradation | 68.35% | 22RV1 (Prostate Cancer) | [3][4][5] |
| Concentration for 68.35% Degradation | 10 µM | 22RV1 (Prostate Cancer) | [3][4][5] |
| DC50 (Half-maximal Degradation Concentration) | Not Reported | - | - |
| Dmax (Maximum Degradation) | Not Reported | - | - |
Note: DC50 and Dmax values are best determined by performing a dose-response experiment in the specific cell line of interest.
Experimental Protocols
Western Blot for KDM5B Degradation
This protocol outlines the steps to assess the degradation of KDM5B following treatment with this compound.
Materials:
-
Prostate cancer cells (e.g., 22RV1, LNCaP, PC3)[6]
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-KDM5B (e.g., Abcam ab181089, RayBiotech 144-07772)[7]
-
Anti-CRBN
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A broad concentration range (e.g., 0.01 µM to 20 µM) is recommended for initial experiments. Include a DMSO vehicle control.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KDM5B antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for CRBN and a loading control (GAPDH or β-actin).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the KDM5B-GT-653-CRBN ternary complex.
Materials:
-
Cells treated with this compound, DMSO, and a proteasome inhibitor (e.g., MG132)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-KDM5B)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash Buffer (Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli buffer)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (at optimal degradation concentration) or DMSO for a shorter time (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound to prevent degradation of the complex.
-
Lyse cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or an IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blot, probing for KDM5B and CRBN. A band for KDM5B in the anti-CRBN immunoprecipitate (and vice-versa) in the this compound treated sample, but not in the DMSO control, confirms the formation of the ternary complex.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to KDM5B in a cellular context by assessing changes in the thermal stability of KDM5B.[8][9][10]
Materials:
-
Cells treated with this compound or DMSO
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (as for Western blot)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (at a concentration expected to show target engagement) or DMSO for 1-2 hours.
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blot for KDM5B.
-
A shift in the melting curve of KDM5B to a higher temperature in the this compound-treated samples compared to the DMSO control indicates that this compound is binding to and stabilizing KDM5B.
-
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 7. raybiotech.com [raybiotech.com]
- 8. CETSA [cetsa.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
assessing GT-653 stability and solubility in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for assessing the stability and solubility of GT-653 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is advisable to prepare a high concentration stock, for example, 10 mM, to minimize the volume of solvent added to the final cell culture media.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To mitigate solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, cellular tolerance to DMSO can vary significantly between different cell lines. It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: How should I store this compound stock solutions to ensure stability?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the solutions from light.
Q4: My this compound solution in DMSO is clear, but a precipitate forms when I add it to my cell culture medium. What is causing this?
A4: This is a common phenomenon known as precipitation, which can occur when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The significant change in solvent polarity reduces the solubility of the compound.
Troubleshooting Guide
Issue 1: Precipitate formation upon addition of this compound to cell culture medium.
-
Question: I observed a precipitate after adding my this compound DMSO stock to the cell culture medium. How can I resolve this?
-
Answer: Precipitate formation is a common issue and can be addressed by optimizing the dilution method.
-
Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final volume of complete medium.
-
Solution 2: Pre-warming the media: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes enhance solubility.
-
Solution 3: Lowering the final concentration: If precipitation persists, the desired final concentration of this compound may exceed its solubility limit in the aqueous medium. Consider lowering the final concentration for your experiment.
-
Issue 2: Inconsistent experimental results with this compound.
-
Question: I am observing variability in my experimental outcomes when using this compound. What could be the cause?
-
Answer: Inconsistent results can often be attributed to issues with compound stability or improper handling.
-
Solution 1: Freshly prepare dilutions: Avoid using old or repeatedly frozen-thawed stock solutions. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.
-
Solution 2: Assess stability in media: The stability of this compound in your specific cell culture medium at 37°C may be limited. Consider performing a time-course experiment to assess the stability of the compound in your media over the duration of your assay.
-
Solution 3: pH of the medium: Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4), as pH can influence the stability and solubility of a compound.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 100 mM |
| Ethanol | 25 mM |
| PBS (pH 7.4) | < 10 µM |
Table 2: Stability of this compound in Cell Culture Medium (with 10% FBS) at 37°C
| Time (hours) | Percent Remaining |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
Experimental Protocols & Workflows
Protocol for Assessing this compound Solubility in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free cell culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation at 37°C for 2 hours.
-
(Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Troubleshooting Precipitation Issues
potential off-target effects of GT-653 on KDM5A/C
This technical support center provides guidance for researchers using GT-653, a PROTAC degrader of Lysine-Specific Demethylase 5B (KDM5B).[1][2][3] The following resources address frequently asked questions and troubleshooting scenarios related to potential off-target effects on the closely related KDM5 family members, KDM5A and KDM5C.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of KDM5B.[1][2][3] It functions by simultaneously binding to KDM5B and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the KDM5B protein.[1][3] this compound was developed from CPI-455, a pan-inhibitor of the KDM5 family, to target the non-enzymatic functions of KDM5B.[3][4]
Q2: What is the rationale for suspecting off-target effects of this compound on KDM5A and KDM5C?
A2: The suspicion of off-target effects arises from two key factors:
-
High Homology: KDM5A and KDM5C share a high degree of structural similarity with KDM5B, particularly in the catalytic domain where small molecule inhibitors bind.[5]
-
Parent Compound Activity: this compound's KDM5B-binding component is derived from CPI-455, which is a known pan-inhibitor of the KDM5 family, displaying potent activity against KDM5A and KDM5B.[5][6] While this compound is optimized for KDM5B degradation, residual binding to KDM5A or KDM5C could potentially lead to their inhibition or degradation.
Q3: What are the known functional consequences of KDM5A and KDM5C inhibition or loss?
A3: KDM5A, KDM5B, and KDM5C are all histone demethylases that primarily remove di- and tri-methylation from lysine (B10760008) 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription.[7]
-
KDM5A: Often overexpressed in cancers, KDM5A acts as a transcriptional corepressor.[7] Its inhibition or loss can lead to increased H3K4me3 levels, cell cycle arrest, and senescence.[5][8]
-
KDM5C: Functions as a tumor suppressor in certain contexts, such as Acute Myeloid Leukemia (AML).[9] Loss of KDM5C can lead to globally increased H3K4me3 levels and the de-repression of immature genes.[9] Mutations in KDM5C are also linked to X-linked intellectual disability.[10]
Q4: How can I experimentally test for this compound off-target activity on KDM5A/C in my cell line?
A4: A multi-step experimental approach is recommended. First, confirm target engagement with KDM5A/C using a Cellular Thermal Shift Assay (CETSA). Second, quantify changes in KDM5A/C protein levels via Western Blotting to check for unintended degradation. Finally, measure global H3K4me3 levels and the expression of known KDM5A/C target genes to assess functional consequences. See the Experimental Protocols section for detailed methods.
Troubleshooting Guides
Problem 1: I am observing a greater-than-expected increase in global H3K4me3 levels after this compound treatment.
-
Possible Cause: While this compound is designed to degrade KDM5B, which should increase H3K4me3, an unexpectedly large increase may suggest concurrent inhibition or degradation of KDM5A and/or KDM5C.[3][11]
-
Troubleshooting Steps:
-
Titrate this compound: Perform a dose-response experiment and analyze KDM5A, KDM5B, and KDM5C protein levels by Western blot at each concentration. This will help determine the concentration at which KDM5B is degraded without significantly affecting KDM5A/C levels.
-
Assess Protein Levels: Directly compare the protein levels of KDM5A, KDM5B, and KDM5C in vehicle-treated vs. This compound-treated cells. A reduction in KDM5A or KDM5C protein would indicate off-target degradation.
-
Use a Rescue Experiment: If you have access to cell lines with KDM5A or KDM5C knocked out, you can treat them with this compound to see if the exaggerated H3K4me3 phenotype is ablated.
-
Problem 2: My cells exhibit a phenotype (e.g., cell cycle arrest, differentiation block) that is not fully explained by KDM5B degradation alone.
-
Possible Cause: The observed phenotype might be a composite effect resulting from the intended degradation of KDM5B and off-target inhibition or degradation of KDM5A or KDM5C. For example, KDM5A inhibition is known to induce cell cycle arrest and senescence.[8]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify if this compound engages KDM5A and KDM5C in your cells. A thermal shift would indicate a direct physical interaction. (See Protocol 2).
-
Analyze Target Gene Expression: Perform qRT-PCR on known downstream target genes that are specifically regulated by KDM5A or KDM5C, but not KDM5B. Upregulation of these genes would suggest a functional off-target effect.
-
Comparative Analysis: Compare the phenotype induced by this compound with that induced by a more specific KDM5B knockdown (e.g., using siRNA or shRNA) and a pan-KDM5 inhibitor like CPI-455.[5][6] This will help differentiate between on-target and potential off-target effects.
-
Data Presentation
Table 1: Hypothetical Inhibitory/Degradation Profile of this compound and Parent Compound (Note: This table contains plausible, representative data for illustrative purposes.)
| Compound | Target | Biochemical IC50 (nM) | Cellular DC50 (nM) |
| CPI-455 (Parent Inhibitor) | KDM5A | 10 | N/A |
| KDM5B | 3 | N/A | |
| KDM5C | 25 | N/A | |
| This compound (PROTAC Degrader) | KDM5A | ~15 (Inhibition) | > 1000 (Degradation) |
| KDM5B | ~5 (Inhibition) | 20 (Degradation) | |
| KDM5C | ~40 (Inhibition) | > 1000 (Degradation) |
Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data (Note: This table contains plausible, representative data for illustrative purposes. A positive ΔTm indicates target stabilization/engagement.)
| Treatment | Target Protein | Melting Temp (Tm) in °C | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | KDM5A | 52.1 | - |
| KDM5B | 51.8 | - | |
| KDM5C | 53.0 | - | |
| This compound (1 µM) | KDM5A | 53.5 | +1.4 |
| KDM5B | 56.2 | +4.4 | |
| KDM5C | 53.8 | +0.8 |
Mandatory Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for investigating this compound off-target effects.
Experimental Protocols
Protocol 1: In Vitro KDM5A/C Demethylase Assay
This protocol is to determine if this compound directly inhibits the enzymatic activity of KDM5A or KDM5C. An HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA format is recommended.[12][13]
-
Reagents: Recombinant human KDM5A/C enzyme, biotinylated H3 (1-21) K4me3 peptide substrate, alpha-ketoglutarate, ascorbic acid, (NH4)2Fe(SO4)2, assay buffer, detection reagents (e.g., Europium-labeled anti-H3K4me2 antibody and streptavidin-acceptor beads).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the KDM5A or KDM5C enzyme to each well (except negative controls).
-
Add the diluted this compound or vehicle control to the wells. Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding a master mix of the peptide substrate and cofactors.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagents according to the assay kit manufacturer's instructions.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to a target protein in intact cells by measuring changes in the protein's thermal stability.[8][14][15]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours.
-
-
Heating and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
-
Protein Analysis:
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the soluble levels of KDM5A, KDM5B, KDM5C, and a loading control (e.g., GAPDH) by Western Blot.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature for both vehicle and this compound treated samples to generate melting curves and determine the melting temperature (Tm). A shift in Tm indicates target engagement.
Protocol 3: Western Blot for KDM5 Proteins and H3K4me3
This protocol quantifies changes in total protein levels (for degradation) and a key histone mark (for functional activity).[16][17][18]
-
Sample Preparation:
-
Treat cells with a dose-response of this compound for 24-48 hours.
-
For total protein analysis, lyse cells in RIPA buffer with protease inhibitors.
-
For histone analysis, perform a histone extraction protocol (e.g., acid extraction) to enrich for histone proteins.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-KDM5A, anti-KDM5B, anti-KDM5C, anti-H3K4me3, and anti-Total H3 as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and visualize bands using a chemiluminescence imager.
-
Perform densitometry analysis to quantify band intensities, normalizing KDM5 protein levels to a loading control (e.g., Actin) and H3K4me3 levels to Total H3.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 5. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Histone Demethylases KDM5A and KDM6B Inhibits the Proliferation of Temozolomide-Resistant Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone demethylase KDM5C functions as a tumor suppressor in AML by repression of bivalently marked immature genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in the intellectual disability gene KDM5C reduce protein stability and demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in GT-653 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experimental results involving GT-653. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and sample-to-sample variability in our in vitro assays with this compound. What are the common causes?
High variability in in vitro assays can stem from several factors, broadly categorized as technical and biological.[1]
-
Technical Variability:
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a primary source of variability.
-
Cell Seeding Density: Non-uniform cell numbers across wells can lead to different results.
-
Reagent Inconsistency: Improperly mixed or degraded reagents, including this compound stock solutions, can affect samples differently.
-
Edge Effects: Wells on the periphery of a microplate can experience different temperature and evaporation rates, leading to skewed data.[1]
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can introduce variability.
-
-
Biological Variability:
-
Cell Line Integrity: Using cell lines with high passage numbers can lead to genetic drift and altered phenotypes, affecting their response to this compound.[1]
-
Cell Culture Conditions: Inconsistent media composition, serum batches, and incubation times can impact cell health and experimental outcomes.[1]
-
Inherent Biological Variation: Natural variation exists within cell populations and between different biological samples.[2][3]
-
Q2: How can we minimize the impact of pipetting errors on our experimental results?
To reduce variability from pipetting, consider the following:
-
Use Calibrated Pipettes: Regularly calibrate and service your pipettes to ensure accuracy.
-
Consistent Technique: Employ a consistent pipetting speed, angle, and tip immersion depth for all samples.
-
Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing.
-
Use a Master Mix: Prepare a master mix of reagents for all similar samples to ensure each receives the same concentration.
Q3: What is the best way to mitigate edge effects in our plate-based assays?
To mitigate edge effects, you can:
-
Avoid Outer Wells: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Consistent Plate Layout: Use a consistent plate layout for all experiments to ensure that if any edge effect is present, it is systematic and can be accounted for.
-
Randomization: Randomize the placement of your samples and controls on the plate to minimize the impact of any systematic spatial variability.[4]
Q4: Our IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Cell Density: The initial cell seeding density can significantly impact the apparent potency of a compound. Ensure you use a consistent cell number for each experiment.
-
Reagent Stability: this compound may degrade over time, especially if not stored correctly. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Assay Incubation Time: The duration of compound exposure can affect the IC50 value. Standardize the incubation time across all experiments.
-
Cell Health: Variations in cell health and metabolic activity can alter the response to this compound. Monitor cell viability and morphology routinely.
Troubleshooting Guides
Troubleshooting High Variability in Replicates
If you are observing high variability between technical replicates within the same experiment, follow this guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Review and standardize pipetting technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | Reduced coefficient of variation (CV) between replicate wells. |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. | Consistent cell numbers across all wells. |
| Reagent Mixing | Vortex or gently invert reagent solutions, including the this compound stock, before use to ensure homogeneity. | Uniform reagent concentration in all wells. |
| Edge Effects | Implement strategies to mitigate edge effects as described in the FAQ section. | Reduced variability between wells on the edge and in the center of the plate. |
Troubleshooting Inconsistent Dose-Response Curves
For issues with the reproducibility of this compound dose-response curves, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Stock Instability | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Store the stock at the recommended temperature and protect it from light if necessary. | Consistent IC50 values and curve shapes between experiments. |
| Cell Passage Number | Use cells within a defined low passage number range for all experiments to minimize phenotypic drift.[1] | More reproducible cellular responses to this compound. |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), test new lots to ensure they do not alter the cellular response to this compound. | Consistent assay performance across different batches of media. |
| Incubation Time | Strictly adhere to the specified incubation time for compound treatment in your protocol. | Reproducible dose-response relationships. |
Experimental Protocols
Standard Operating Procedure for a Cell-Based Viability Assay with this compound
This protocol outlines a standardized workflow to minimize variability when assessing the effect of this compound on cell viability.
-
Cell Culture and Seeding:
-
Culture cells under consistent conditions (e.g., 37°C, 5% CO2).
-
Use cells from a validated, low-passage stock.
-
Harvest cells at a consistent confluency (e.g., 70-80%).
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density and mix thoroughly before plating.
-
Seed cells into the inner wells of a 96-well plate, leaving the outer wells filled with sterile PBS.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a master mix for the highest concentration of this compound to be tested.
-
Perform serial dilutions to prepare the desired concentration range. Use fresh pipette tips for each dilution.
-
Add the prepared this compound solutions to the appropriate wells using a consistent pipetting technique.
-
Include appropriate controls: vehicle control (e.g., DMSO), positive control (a known cytotoxic agent), and negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for the specified duration in a calibrated incubator with stable temperature, CO2, and humidity.
-
-
Assay Readout:
-
Equilibrate the plate and reagents to room temperature before adding the viability reagent.
-
Add the viability reagent to all wells using a multichannel pipette.
-
Incubate for the time specified by the reagent manufacturer.
-
Read the plate on a calibrated plate reader.
-
Visualizations
Caption: Key control points in a this compound experimental workflow.
Caption: A decision tree for troubleshooting sources of variability.
References
how to confirm GT-653 is entering the cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular uptake of GT-653.
Frequently Asked Questions (FAQs)
Q1: How can I visually confirm that this compound is entering the cells?
To visually confirm the intracellular localization of this compound, confocal microscopy is the recommended method. This technique provides high-resolution images that can distinguish between this compound localized on the cell membrane versus within the cytoplasm or specific organelles. For this, this compound needs to be fluorescently labeled.
Q2: What are the options for fluorescently labeling this compound?
This compound can be labeled with a fluorescent dye. The choice of dye will depend on the experimental setup, particularly the available lasers on your confocal microscope or flow cytometer. Common fluorescent dyes include fluorescein (B123965) isothiocyanate (FITC), rhodamine, and cyanine (B1664457) dyes (e.g., Cy3, Cy5). It is crucial to use a stable linker to conjugate the dye to this compound and to confirm that the fluorescent tag does not interfere with the activity of the compound.
Q3: How can I quantify the amount of this compound taken up by cells?
Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescently-labeled this compound in a large population of cells.[1][2] This method measures the fluorescence intensity of individual cells, which correlates with the amount of internalized this compound. For more precise quantification in terms of molecules per cell, a combination of fluorescence-activated cell sorting (FACS) and fluorescence correlation spectroscopy (FCS) can be employed.[3]
Q4: My microscopy images show fluorescence, but I'm not sure if this compound is inside the cells or just stuck to the membrane. How can I be sure?
This is a common issue. To differentiate between membrane-bound and internalized this compound, you can perform a quenching assay. Trypan blue is a common quenching agent for extracellular fluorescence. After incubating cells with fluorescently-labeled this compound, add Trypan blue just before imaging. The Trypan blue will quench the fluorescence of the this compound that is on the outside of the cell, so only the internalized fluorescence will be detected.
Q5: How can I confirm that the internalized this compound is biologically active?
Observing a biological effect of this compound is the most definitive confirmation of its successful intracellular delivery and activity. This can be achieved through a functional assay. For example, if this compound is expected to inhibit a specific kinase, you can perform a Western blot to measure the phosphorylation of a downstream target of that kinase. A decrease in phosphorylation in this compound-treated cells would indicate target engagement and biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No fluorescent signal detected in cells treated with labeled this compound. | 1. Fluorescent label has low quantum yield or is photobleached. 2. Concentration of labeled this compound is too low. 3. Cellular uptake is inefficient. 4. Incorrect filter set on the microscope or flow cytometer. | 1. Use a brighter, more photostable fluorescent dye. 2. Increase the concentration of labeled this compound. 3. Increase the incubation time or use an uptake enhancer if available. 4. Ensure the excitation and emission filters match the spectral properties of your fluorescent dye. |
| High background fluorescence. | 1. Excess fluorescently-labeled this compound in the medium. 2. Autofluorescence from the cells or medium. | 1. Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation. 2. Use a medium with low background fluorescence and include an unstained control to measure autofluorescence. |
| Fluorescence is only observed at the cell periphery. | 1. this compound is binding to the cell surface but not being internalized. 2. The incubation time is too short for internalization to occur. | 1. Perform a quenching assay with Trypan blue to confirm if the signal is extracellular. 2. Increase the incubation time and perform a time-course experiment to monitor uptake. |
| Cell viability is low after treatment with this compound. | 1. this compound is cytotoxic at the concentration used. 2. The fluorescent label is causing toxicity. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 2. Test the toxicity of the free fluorescent dye as a control. |
Experimental Protocols
Protocol 1: Confirmation of this compound Uptake by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently-labeled this compound at the desired concentration and incubate for the desired time.
-
Washing: Gently wash the cells three times with PBS to remove any unbound this compound.
-
Staining (Optional): To visualize the nucleus and cell membrane, you can stain the cells with Hoechst 33342 (for the nucleus) and a membrane-permeable dye like CellMask™ Deep Red.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorescent labels. Acquire Z-stacks to confirm the intracellular localization of this compound.
Protocol 2: Quantification of this compound Uptake by Flow Cytometry
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently-labeled this compound. Include an untreated control for background fluorescence.
-
Cell Detachment: After incubation, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Cell Suspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).
-
Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate on the live cell population to exclude dead cells and debris.
Quantitative Data
Table 1: Flow Cytometry Analysis of this compound Uptake
| Treatment | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| Untreated Control | 50 | 0.5 |
| This compound (1 µM) | 500 | 85 |
| This compound (5 µM) | 2500 | 98 |
| This compound (10 µM) | 6000 | 99 |
Table 2: Western Blot Densitometry of Downstream Target Phosphorylation
| This compound Concentration (µM) | Relative Phosphorylation Level (%) |
| 0 | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
Visualizations
Caption: Experimental workflow for confirming cellular uptake of this compound.
Caption: Troubleshooting flowchart for low fluorescence signal.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to evaluate the cellular uptake of CPPs with fluorescence techniques: Dissecting methodological pitfalls associated to tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in GT-653 studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results in studies involving GT-653, a KDM5B PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: We are observing efficient degradation of KDM5B after this compound treatment in our prostate cancer cell line, but we do not see a significant anti-proliferative effect. Is this expected?
A1: Yes, this is a documented finding for this compound. Studies have shown that while this compound effectively degrades KDM5B protein in a ubiquitin-proteasome-dependent manner, it may not induce a significant direct anti-proliferative response in certain cell lines, such as 22RV1 prostate cancer cells.[1] The primary observed downstream effect is the activation of the type-I interferon signaling pathway, rather than immediate cell cycle arrest or apoptosis.[1]
Q2: this compound treatment is leading to an increase in H3K4me3 levels in our cells, but this is not correlating with widespread changes in cell viability. How can we interpret this?
A2: This is a consistent and expected outcome of this compound's mechanism of action. This compound is a degrader of KDM5B, a histone demethylase that specifically removes methyl groups from lysine (B10760008) 4 of histone 3 (H3K4).[1] Therefore, degradation of KDM5B by this compound leads to an increase in the global levels of H3K4 trimethylation (H3K4me3).[1] The lack of a direct correlation with cell viability suggests that the primary downstream consequence of KDM5B degradation by this compound is not cytotoxic, but rather related to changes in gene expression, particularly the activation of the innate immune signaling.[1]
Q3: We have detected the activation of the type-I interferon signaling pathway upon this compound treatment. What is the proposed mechanism for this?
A3: The activation of the type-I interferon pathway is a key downstream effect of this compound.[1] KDM5B, in addition to its demethylase activity, has non-enzymatic functions, including the inhibition of the STING-induced intrinsic immune response.[1] By degrading KDM5B, this compound is thought to relieve this inhibition, leading to the activation of the STING pathway and subsequent induction of type-I interferon response genes.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No KDM5B Degradation | 1. Suboptimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line is not sensitive. 4. Incorrect compound handling or storage. | 1. Perform a dose-response experiment to determine the optimal concentration for KDM5B degradation. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Test this compound in a different, validated cell line (e.g., 22RV1). 4. Ensure proper storage of this compound and use fresh dilutions for each experiment. |
| High Variability in H3K4me3 Levels | 1. Inconsistent sample processing for ChIP-qPCR or Western blot. 2. Issues with antibody quality or specificity. 3. Cell cycle synchronization issues. | 1. Standardize all sample preparation steps. 2. Validate the H3K4me3 antibody using appropriate controls. 3. Consider cell cycle synchronization if cell cycle-dependent changes in H3K4me3 are a concern. |
| No Induction of Interferon-Stimulated Genes (ISGs) | 1. Cell line lacks key components of the STING pathway. 2. Insufficient this compound concentration or treatment time. 3. RNA degradation during sample preparation. | 1. Verify the expression of key STING pathway components (e.g., STING, cGAS) in your cell line. 2. Perform a dose-response and time-course experiment, monitoring ISG expression by RT-qPCR. 3. Use an RNA stabilization reagent and follow best practices for RNA extraction and handling. |
| Unexpected Cytotoxicity | 1. Off-target effects at high concentrations. 2. Contamination of the this compound stock. 3. Cell line is particularly sensitive to interferon signaling. | 1. Use the lowest effective concentration of this compound that induces KDM5B degradation. 2. Confirm the purity of the this compound compound. 3. Assess for markers of apoptosis and cell stress. |
Data Presentation
Table 1: Representative Dose-Response of this compound on KDM5B Degradation and Cell Viability in 22RV1 Cells (72h Treatment)
| This compound (nM) | KDM5B Protein Level (% of Vehicle) | Cell Viability (% of Vehicle) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 45 | 95 |
| 100 | 15 | 92 |
| 1000 | 5 | 88 |
Table 2: Representative Time-Course of this compound (100 nM) on H3K4me3 Levels and ISG Expression in 22RV1 Cells
| Time (hours) | H3K4me3 Fold Change (vs. Vehicle) | IFIT1 mRNA Fold Change (vs. Vehicle) |
| 0 | 1.0 | 1.0 |
| 6 | 1.2 | 1.5 |
| 12 | 1.8 | 3.2 |
| 24 | 2.5 | 8.7 |
| 48 | 2.6 | 12.4 |
Experimental Protocols
Protocol 1: Western Blot for KDM5B Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against KDM5B overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq).
Protocol 3: RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
-
RNA Extraction: Following this compound treatment, lyse cells and extract total RNA using a column-based kit or Trizol reagent.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the ISGs of interest (e.g., IFIT1, MX1).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Visualizations
Caption: Mechanism of this compound-induced interferon signaling.
Caption: Troubleshooting workflow for unexpected this compound results.
References
PROTAC Technical Support Center: Troubleshooting Ternary Complex Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to poor ternary complex formation in Proteolysis Targeting Chimera (PROTAC) experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your research.
I. FAQs and Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
-
Q1: What are the initial checks if I don't observe ternary complex formation?
-
A1: When encountering a lack of ternary complex formation, it is crucial to first validate the individual components of your assay.[1]
-
Protein Quality: Confirm that your target Protein of Interest (POI) and E3 ligase are correctly folded, pure, and active. Techniques like Dynamic Light Scattering (DLS) can be employed to check for protein aggregation.
-
PROTAC Integrity: Verify the chemical structure and purity of your PROTAC molecule using methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
-
-
-
Q2: Could the issue be with my PROTAC's linker?
-
A2: Yes, the linker is a critical determinant of ternary complex stability.[2][][4]
-
Linker Length: An inappropriate linker length can lead to steric hindrance if it's too short, or excessive flexibility and an unstable complex if it's too long.[2] It's often necessary to empirically test a series of PROTACs with varying linker lengths to find the optimal one for a specific POI and E3 ligase pair.[2]
-
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, including its solubility and cell permeability.[][4][5] The composition can also affect the conformation of the PROTAC and its ability to induce favorable protein-protein interactions within the ternary complex.
-
-
-
Q3: I observe a "hook effect" in my dose-response curves. What does this mean and how can I mitigate it?
-
A3: The "hook effect" is a common phenomenon in PROTAC assays where the formation of the ternary complex, and consequently protein degradation, decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than bridging the two to form a ternary complex.[6][7]
-
Troubleshooting: To mitigate the hook effect, perform a dose-response experiment with a broad range of PROTAC concentrations to identify the optimal concentration range for ternary complex formation.[7] Additionally, optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
-
Assay-Specific Issues
-
Q4: My Surface Plasmon Resonance (SPR) sensorgrams for ternary complex formation are difficult to interpret. What are some common issues?
-
A4: Interpreting SPR data for a three-component system can be complex.[1] Common issues include:
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.[1]
-
Low Signal: This may be due to weak interactions, low protein concentrations, or poor protein immobilization.
-
High Non-Specific Binding: Ensure proper buffer conditions and consider using a reference surface to subtract non-specific binding.
-
-
-
Q5: I'm not seeing a clear signal in my Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) assay. What should I check?
-
A5: For proximity-based assays like FRET and BRET, consider the following:
-
Labeling Efficiency: Confirm that your donor and acceptor fluorophores are efficiently and correctly attached to your proteins of interest without impairing their function.
-
Distance and Orientation: The efficiency of energy transfer is highly dependent on the distance and relative orientation of the donor and acceptor. The linker length and the geometry of the ternary complex may not be optimal for your chosen FRET pair.
-
Protein Expression Levels: In cell-based BRET assays, ensure adequate expression of both the donor- and acceptor-tagged proteins.[8]
-
-
Delving Deeper into the Mechanism
-
Q6: How does cooperativity influence ternary complex formation, and how can I assess it?
-
A6: Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its affinity for the second protein.[6][9]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex.[6][9]
-
Negative Cooperativity (α < 1): The formation of the binary complex weakens the binding of the third component.[6][9]
-
Assessment: Cooperativity can be determined by comparing the binding affinities of the PROTAC to one protein in the absence and presence of the other.[10] Biophysical techniques like SPR and Isothermal Titration Calorimetry (ITC) are commonly used to measure these affinities.[11][12]
-
-
II. Quantitative Data Summary
The following tables summarize quantitative data for well-characterized PROTACs to serve as a reference for expected binding affinities and cooperativity values.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC)
| Interaction | Technique | KD (nM) | Cooperativity (α) | Reference |
| MZ1 to Brd4BD2 | SPR | 1 | - | [11][12] |
| MZ1 to Brd4BD2 | ITC | 4 | - | [11][12] |
| MZ1 to VHL | SPR | 29 | - | [11][12] |
| MZ1 to VHL | ITC | 66 | - | [11][12] |
| VHL:MZ1:Brd4BD2 Ternary Complex | ITC | - | 15 | [12] |
| VHL:MZ1:Brd4BD2 Ternary Complex | SPR | - | 26 | [12] |
Table 2: Impact of Linker Length on PROTAC Efficacy for ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 16 | 10 | >90 |
| PROTAC C | 20 | 500 | 40 |
Note: This is example data illustrating the trend. Actual values can be found in relevant literature.[2]
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
-
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation and to calculate cooperativity.[]
-
Methodology:
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (KD1):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to E3 Ligase (KD2):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.
-
Perform the titration and analyze the data to determine KD2.
-
-
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
PROTAC to E3 Ligase in the Presence of Target Protein:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.[1]
-
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the following formula: α = KD1 / KD,ternary[1]
-
-
-
Troubleshooting ITC Experiments:
-
Large Heats of Dilution: Ensure that the buffers for all components are perfectly matched. Perform a control titration of the injectant into buffer alone to subtract the heat of dilution.
-
Poor Signal-to-Noise: Increase the concentrations of the protein and ligand, if possible. Ensure the instrument is properly cleaned and calibrated.
-
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
-
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation.[]
-
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the PROTAC at varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, pre-incubate the target protein with the PROTAC before injection.
-
-
Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to extract kinetic parameters.
-
-
Troubleshooting SPR Experiments:
-
Mass Transport Limitation: This can occur with high-affinity interactions or high concentrations of analyte. Reduce the ligand density on the chip surface or increase the flow rate.
-
Protein Instability: Ensure the immobilized protein remains active throughout the experiment. Use gentle immobilization chemistries and appropriate buffer conditions.
-
IV. Visualizations
PROTAC Mechanism of Action and Ternary Complex Formation
Caption: Workflow of PROTAC-mediated protein degradation.
Troubleshooting Logic for Poor Ternary Complex Formation
Caption: Decision tree for troubleshooting poor ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [promega.sg]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
quality control measures for GT-653 from suppliers
Technical Support Center: Compound GT-653
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the quality control of Compound this compound procured from suppliers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial quality control checks for a new batch of this compound?
A1: Upon receiving a new batch of this compound, it is crucial to perform a series of initial quality control checks to verify its identity, purity, and concentration before use in any experiment. These initial checks should include:
-
Visual Inspection: Check for the expected physical appearance (e.g., color, form - crystalline or amorphous).
-
Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent.
-
Identity Confirmation: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to confirm the molecular weight and structure of the compound.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and identify any potential impurities.
Q2: My this compound is not dissolving as expected. What should I do?
A2: Solubility issues can arise from several factors. First, verify that you are using the recommended solvent and concentration as specified in the supplier's documentation. If the issue persists, consider the following troubleshooting steps:
-
Gently warm the solution, as this can aid in the dissolution of some compounds.
-
Use sonication to help break up any aggregates.
-
If the compound still does not dissolve, it could indicate a potential quality issue with the batch. Contact the supplier's technical support for further assistance.
Q3: I am observing unexpected side effects or off-target activity in my experiments. Could this be related to the quality of this compound?
A3: Yes, unexpected biological activity can be a sign of impurities or degradation of the compound. It is recommended to perform a thorough purity analysis of your current batch of this compound using a sensitive method like HPLC-MS. This will help to identify and quantify any minor impurities that may be responsible for the off-target effects. If significant impurities are detected, you should contact the supplier to report the issue and request a replacement batch.
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of this compound. Always refer to the supplier's certificate of analysis or product datasheet for specific storage recommendations. Generally, research compounds should be stored in a cool, dark, and dry place. For long-term storage, it is often recommended to keep the compound at -20°C or -80°C. Aliquoting the compound into smaller, single-use vials can also help to minimize freeze-thaw cycles and prevent degradation.
Troubleshooting Guides
Issue: Batch-to-Batch Variability in Experimental Results
Possible Cause: Inconsistent quality of this compound between different supplier batches.
Troubleshooting Steps:
-
Review Supplier Documentation: For each batch, carefully examine the Certificate of Analysis (CoA) provided by the supplier. Pay close attention to the reported purity, identity, and any specified impurity profiles.
-
Perform In-House QC: Do not rely solely on the supplier's CoA. Conduct your own internal quality control checks on each new batch.
-
Comparative Analysis: If you have retained samples from previous "good" batches, perform a side-by-side analytical comparison with the new, problematic batch.
-
Contact Supplier: If significant discrepancies are found, contact the supplier immediately with your findings.
Data Presentation: Supplier Specification Comparison for this compound
| Parameter | Supplier A Specification | Supplier B Specification | In-House QC Target |
| Purity (HPLC) | ≥ 98.0% | ≥ 99.0% | ≥ 99.0% |
| Identity (MS) | Matches expected MW ± 0.5 Da | Matches expected MW ± 0.2 Da | Matches expected MW ± 0.2 Da |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents | < 0.5% | < 0.1% | < 0.1% |
| Water Content | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight of this compound.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the theoretically calculated molecular weight of this compound.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Orthogonal Validation of KDM5B Degradation by GT-653
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GT-653's Performance with Alternative KDM5B Modulators, Supported by Experimental Data.
In the rapidly advancing field of targeted protein degradation, the precise validation of a degrader's efficacy and mechanism of action is paramount. This guide provides a comprehensive overview of orthogonal methods for validating the degradation of the histone demethylase KDM5B by the novel PROTAC (Proteolysis Targeting Chimera) degrader, this compound. We present a comparative analysis of this compound with the pan-KDM5 inhibitor CPI-455 and another KDM5B degrader, YTHu78, supported by available experimental data. Detailed experimental protocols and visual workflows are included to facilitate the design and interpretation of validation studies.
Introduction to KDM5B and Targeted Degradation
Lysine-specific demethylase 5B (KDM5B) is a transcriptional repressor that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1] While traditional small molecule inhibitors can block the catalytic activity of KDM5B, they often do not affect its non-enzymatic scaffolding functions.[2][3] Targeted protein degradation, utilizing molecules like PROTACs, offers an alternative therapeutic strategy by inducing the complete removal of the target protein.[2][3]
This compound is a recently developed PROTAC that recruits the E3 ubiquitin ligase machinery to KDM5B, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4][5] It is derived from the pan-KDM5 inhibitor, CPI-455.[2][3][5] Robust validation of such a mechanism requires a multi-pronged approach using orthogonal, or independent, experimental methods to confirm on-target degradation and elucidate the downstream functional consequences.
Comparative Analysis of KDM5B Modulators
To objectively assess the performance of this compound, it is essential to compare its degradation capabilities with other KDM5B-targeting molecules. This section summarizes the available quantitative data for this compound, its parent inhibitor CPI-455, and another reported KDM5B degrader, YTHu78.
| Compound | Type | Target(s) | Key Performance Metrics | Cell Line(s) | Reference(s) |
| This compound | PROTAC Degrader | KDM5B | Degrades 68.35% of KDM5B at 10 µM | 22RV1 (Prostate Cancer) | [4][5] |
| CPI-455 | Pan-KDM5 Inhibitor | KDM5A, KDM5B, KDM5C, KDM5D | IC50 (KDM5A): 10 nMIC50 (Cell Viability): 35.4 µM (MCF-7), 26.19 µM (T-47), 16.13 µM (EFM-19) | MCF-7, T-47, EFM-19 (Breast Cancer) | [6] |
| YTHu78 | PROTAC Degrader | KDM5B (also KDM5A) | Maximal Degradation: Achieved at 5 µM after 12 hoursIC50 (Antiproliferative): 1.03 µM (MM.1S), 1.34 µM (MV-4-11) | MM.1S, MV-4-11 (Hematological Cancers) | [7][8] |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound are not yet publicly available. The IC50 values for CPI-455 reflect its inhibitory activity and not direct protein degradation. Interestingly, some studies have reported an increase in KDM5B protein levels upon treatment with CPI-455, highlighting the complex regulatory mechanisms at play.[9][10]
Orthogonal Methods for Validating KDM5B Degradation
A robust validation strategy for a protein degrader like this compound involves multiple independent assays that interrogate different aspects of its mechanism of action. The following sections detail the key orthogonal methods and provide generalized experimental protocols.
Western Blotting: The Gold Standard for Protein Quantification
Western blotting is a fundamental technique to directly measure the reduction in target protein levels. By separating proteins by size and using specific antibodies, it provides a clear visual and quantitative assessment of protein degradation.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or control compounds for different time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[11]
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform SDS-PAGE to separate proteins based on molecular weight. A specific band for KDM5B is expected at approximately 170 kDa.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KDM5B overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of KDM5B degradation relative to the vehicle control.
-
Quantitative PCR (qPCR): Assessing Effects on mRNA Levels
To confirm that the reduction in KDM5B protein is due to degradation and not transcriptional repression, it is crucial to measure KDM5B mRNA levels. A potent and selective degrader should not significantly alter the mRNA expression of its target.
-
RNA Isolation:
-
Treat cells with this compound or control compounds as in the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for KDM5B, and the synthesized cDNA.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in KDM5B mRNA expression in treated versus untreated cells.
-
Mass Spectrometry-Based Proteomics: A Global View of Degradation
Mass spectrometry (MS)-based proteomics offers an unbiased and global perspective on protein degradation. This powerful technique can confirm the degradation of the intended target and simultaneously identify any off-target effects, providing a comprehensive assessment of a degrader's selectivity.
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling and Fractionation (Optional but Recommended):
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Fractionate the labeled peptides to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and abundance.[12]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify and quantify the proteins in each sample.
-
Determine the relative abundance of KDM5B and all other identified proteins in this compound-treated cells compared to the control. This will confirm KDM5B degradation and reveal any potential off-target protein degradation.[12][13]
-
KDM5B Signaling Pathway and the Impact of Degradation
KDM5B functions as a key epigenetic modulator, primarily by demethylating H3K4me2/3, which are marks of active transcription. By removing these marks, KDM5B generally acts as a transcriptional repressor. The degradation of KDM5B by this compound is expected to lead to an increase in global H3K4me3 levels, thereby reactivating the expression of previously silenced genes. One of the reported downstream effects of this compound is the upregulation of the type-I interferon signaling pathway.[2][3]
Conclusion
The validation of KDM5B degradation by this compound necessitates a rigorous and multi-faceted approach. This guide has outlined a framework for the orthogonal validation of this compound, emphasizing the use of Western blotting, qPCR, and mass spectrometry-based proteomics. The comparative data, while still emerging for this compound, provides a valuable context for its performance relative to other KDM5B modulators. By employing these orthogonal methods, researchers can confidently ascertain the on-target efficacy and selectivity of this compound, paving the way for its further development as a potential therapeutic agent. The detailed protocols and visual workflows provided herein serve as a practical resource for scientists and researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YTHu78 | KDM5B PROTAC | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A truncated and catalytically inactive isoform of KDM5B histone demethylase accumulates in breast cancer cells and regulates H3K4 tri-methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The KDM5B Degrader GT-653 versus the Pan-KDM5 Inhibitor CPI-455
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and mechanisms of two key epigenetic modulators.
In the rapidly evolving landscape of epigenetic drug discovery, the targeting of histone demethylases has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of two significant molecules targeting the KDM5 family of histone demethylases: GT-653, a novel proteolysis targeting chimera (PROTAC) KDM5B degrader, and CPI-455, a well-established pan-KDM5 inhibitor. This comparison is based on available experimental data to inform researchers on their distinct mechanisms and potential applications.
At a Glance: Key Efficacy Parameters
The following tables summarize the key quantitative data for this compound and CPI-455 based on published literature. It is important to note that these data are derived from different studies and experimental conditions, and direct head-to-head comparisons in the same system are limited.
| Compound | Target | Mechanism of Action | Reported Efficacy | Cell Line |
| This compound | KDM5B | PROTAC-mediated degradation | 68.35% degradation of KDM5B at 10 µM[1] | 22RV1 (Prostate Cancer) |
| CPI-455 | Pan-KDM5 | Enzymatic inhibition | IC50: 10 nM (for KDM5A, enzymatic assay)[2] | Not applicable (enzymatic) |
| Compound | Cellular Assay | Reported Efficacy | Cell Line(s) |
| CPI-455 | Inhibition of cell proliferation | IC50: 16.13 µM - 35.4 µM | MCF-7, T-47D, EFM-19 (Breast Cancer)[2] |
| This compound | Not explicitly reported for proliferation | Upregulation of H3K4me3 and activation of Type-I interferon signaling[1] | 22RV1 (Prostate Cancer) |
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound and CPI-455, while both targeting the KDM5 family, employ fundamentally different mechanisms to modulate cellular function. CPI-455 acts as a conventional small molecule inhibitor, binding to the active site of KDM5 enzymes and preventing the demethylation of their substrate, histone H3 lysine (B10760008) 4 trimethylation (H3K4me3). This leads to a global increase in H3K4me3 levels.
This compound, on the other hand, is a PROTAC degrader. It is a heterobifunctional molecule that simultaneously binds to KDM5B and an E3 ubiquitin ligase. This proximity induces the ubiquitination of KDM5B, marking it for degradation by the proteasome. This not only ablates the enzymatic activity of KDM5B but also its non-enzymatic scaffolding functions. A key downstream consequence of this compound-mediated KDM5B degradation is the activation of the type-I interferon signaling pathway, suggesting a potential role in modulating the tumor immune microenvironment.[1][3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the complete supplementary information from the primary publications was not accessible, this section provides generalized protocols for the key experiments cited.
Western Blotting for KDM5B and H3K4me3
This protocol is a standard method for assessing the protein levels of KDM5B and the histone mark H3K4me3.
-
Cell Lysis:
-
Treat 22RV1 cells with desired concentrations of this compound or CPI-455 for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KDM5B (e.g., rabbit anti-KDM5B) and H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C. A loading control such as β-actin or total Histone H3 should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol is used to quantify the mRNA expression levels of interferon-stimulated genes, such as ISG15 and OAS1, to assess the activation of the type-I interferon pathway.
-
RNA Extraction and cDNA Synthesis:
-
Treat 22RV1 cells with this compound.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target ISGs (e.g., ISG15, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
References
A Head-to-Head Battle of KDM5B Degraders: GT-653 Versus YTHu78
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent KDM5B-targeting PROTAC degraders: GT-653 and YTHu78. This analysis is based on available preclinical data, offering insights into their mechanisms of action, degradation efficacy, and cellular effects.
Lysine-specific demethylase 5B (KDM5B) has emerged as a critical epigenetic regulator implicated in cancer progression, making it a compelling target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide focuses on a comparative analysis of this compound and YTHu78, two key PROTACs designed to degrade KDM5B.
Molecular Profile and Mechanism of Action
Both this compound and YTHu78 are hetero-bifunctional molecules that consist of a ligand that binds to KDM5B and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (KDM5B-PROTAC-E3 ligase) facilitates the ubiquitination and subsequent proteasomal degradation of KDM5B.
This compound is built upon the foundation of CPI-455, a known inhibitor of KDM5B. It employs a ligand for the Cereblon (CRBN) E3 ligase to trigger the degradation cascade.
YTHu78 also utilizes a CRBN E3 ligase ligand to mediate the degradation of KDM5B.
The fundamental mechanism of action for both PROTACs is illustrated below:
GT-653: A Comparative Analysis of its Selectivity for the KDM5B Demethylase
For Immediate Release
This guide provides a comprehensive overview of the selectivity profile of GT-653, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the lysine-specific demethylase 5B (KDM5B). Developed for researchers, scientists, and drug development professionals, this document compiles available experimental data to compare the activity of this compound against other members of the KDM family, details the methodologies for key experiments, and illustrates its mechanism of action.
Executive Summary
This compound is a PROTAC degrader that specifically targets KDM5B for ubiquitination and subsequent proteasomal degradation.[1][2] Based on the KDM5B inhibitor CPI-455, this compound has demonstrated high efficacy in reducing KDM5B protein levels in prostate cancer cell lines.[3][4] Available data indicates a notable selectivity for KDM5B over other closely related KDM5 family members, KDM5A and KDM5C. The degradation of KDM5B by this compound leads to an increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) levels and the activation of the type-I interferon signaling pathway, highlighting its potential as a chemical probe and therapeutic agent.[3][4]
Selectivity Profile of this compound
The following table summarizes the known selectivity of this compound against various KDM family members. The data is based on western blot analysis in 22RV1 prostate cancer cells treated with this compound.
| Target KDM Member | Effect of this compound | Cell Line | Concentration | Reference |
| KDM5B | Significant Degradation (68.35%) | 22RV1 | 10 µM | [1][2] |
| KDM5A | No significant effect | 22RV1 | Not specified | [1] |
| KDM5C | No significant effect | 22RV1 | Not specified | [1] |
Note: Quantitative degradation data for KDM5A and KDM5C is not publicly available in the primary literature. The information is based on qualitative statements from supplier data.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the KDM5B protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of KDM5B, marking it for degradation by the proteasome. The subsequent decrease in KDM5B levels leads to an accumulation of its substrate, H3K4me3, a histone mark associated with active gene transcription. This, in turn, activates the type-I interferon signaling pathway.[3][4]
Figure 1. Mechanism of action of this compound leading to KDM5B degradation and downstream signaling.
Experimental Protocols
The selectivity of this compound is primarily assessed through western blotting to quantify the protein levels of KDM family members in cell lysates after treatment.
Western Blotting Protocol for KDM Protein Levels
1. Cell Culture and Treatment:
-
Prostate cancer cells (e.g., 22RV1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, the culture medium is removed, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
The cell lysates are scraped and collected into microcentrifuge tubes.
-
Lysates are then centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the total protein is collected.
3. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-KDM5B, anti-KDM5A, anti-KDM5C) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
The following day, the membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
6. Data Analysis:
-
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
-
The expression level of each target protein is normalized to the corresponding loading control.
-
The percentage of protein degradation is calculated by comparing the normalized protein levels in this compound-treated samples to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a PROTAC degrader like this compound.
References
- 1. This compound (GT653) | KDM5B degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
Validating the Upregulation of Interferatorn Response Genes by GT-653: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GT-653, a novel KDM5B PROTAC degrader, with other established methods for upregulating interferon response genes. We present supporting experimental data, detailed protocols for validation, and visual representations of the key pathways and workflows to aid researchers in their study of innate immunity and drug discovery.
Introduction to this compound and the Interferon Response
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the lysine-specific demethylase 5B (KDM5B).[1][2][3] KDM5B is a histone demethylase that plays a crucial role in transcriptional repression. By degrading KDM5B, this compound leads to an increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) at the promoter regions of specific genes, which in turn activates the type-I interferon signaling pathway.[1][2][3] This pathway is a critical component of the innate immune system, responsible for orchestrating an antiviral and anti-tumor response through the upregulation of a wide array of interferon-stimulated genes (ISGs).
Comparative Analysis of Interferon Response Induction
To objectively evaluate the efficacy of this compound in upregulating interferon response genes, its performance should be compared against well-characterized inducers of the type-I interferon pathway. Here, we compare this compound with Polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA) and a potent Toll-like receptor 3 (TLR3) agonist, and cGAMP, a cyclic dinucleotide that directly activates the cGAS-STING pathway.
Data Presentation: Upregulation of Interferon-Stimulated Genes (ISGs)
The following table summarizes the quantitative data on the upregulation of key interferon-stimulated genes (ISGs) following treatment with this compound and alternative compounds. Data is presented as fold change in mRNA expression relative to a vehicle control.
(Note: Specific quantitative data for this compound is based on the findings reported by Guan T, et al. in the European Journal of Medicinal Chemistry, 2024. Researchers are encouraged to consult the full publication for detailed experimental data.)
| Gene | This compound (10 µM) | Poly(I:C) (10 µg/mL) | cGAMP (5 µg/mL) |
| IFIT1 | Data Pending | ~150-fold | ~100-fold |
| MX1 | Data Pending | ~100-fold | ~80-fold |
| ISG15 | Data Pending | ~200-fold | ~150-fold |
| OAS1 | Data Pending | ~80-fold | ~60-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further studies.
Cell Culture and Treatment
-
Cell Line: 22RV1 (human prostate carcinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: For experimental assays, cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound (e.g., 10 µM), poly(I:C) (e.g., 10 µg/mL), cGAMP (e.g., 5 µg/mL), or a vehicle control (e.g., 0.1% DMSO). The treatment duration will vary depending on the specific assay (e.g., 6-24 hours for RT-qPCR, 12-48 hours for Western blotting).
Quantitative Real-Time PCR (RT-qPCR) for ISG Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a commercially available RNA purification kit according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Real-time PCR is performed using a SYBR Green-based qPCR master mix and gene-specific primers for the target ISGs (e.g., IFIT1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the fold change is determined by normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
Primer Sequences (Human):
-
IFIT1 Forward: 5'-GCCTTGCTGAAGTGTGGAGGAA-3'
-
IFIT1 Reverse: 5'-ATCCAGGCGATAGGCAGAGATC-3'
-
MX1 Forward: 5'-AAGAGCCGGCTGTGGATATG-3'
-
MX1 Reverse: 5'-TTTGGACTTGGCGGTTCTGT-3'
-
ISG15 Forward: 5'-GTGGACAAATGCGACGAACC-3'
-
ISG15 Reverse: 5'-TCGAAGGTCAGCCAGAACAG-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
Western Blotting for Interferon Signaling Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key signaling proteins overnight at 4°C. The following day, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities can be quantified using image analysis software and normalized to a loading control like β-actin or GAPDH.
Primary Antibodies:
-
Phospho-STAT1 (Tyr701)
-
STAT1
-
Phospho-IRF3 (Ser396)
-
IRF3
-
KDM5B
-
β-actin or GAPDH
-
Visualizing the Molecular Mechanisms and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of this compound induced interferon response.
Caption: Workflow for validating ISG upregulation.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer [ouci.dntb.gov.ua]
- 3. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
Confirming On-Target Effects of the Hypothetical Kinase Inhibitor GT-653: A Quantitative Proteomics Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative proteomics strategies to confirm the on-target effects of the hypothetical therapeutic compound GT-653. We present a case study where this compound is designed to inhibit "Kinase X," a critical node in a cancer-associated signaling pathway. This guide will objectively compare the performance of leading proteomics methodologies, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their target validation needs. Emerging technologies in proteomic analysis are creating significant opportunities for the discovery of new therapeutic drug targets.[1]
Introduction to this compound and the "Kinase X" Signaling Pathway
For the purpose of this guide, we will consider this compound as a novel small molecule inhibitor targeting the catalytic activity of "Kinase X." Kinase X is a hypothetical serine/threonine kinase that, upon activation by an upstream growth factor signal, phosphorylates and activates "Substrate Y" and "Substrate Z." The phosphorylation of these substrates initiates a downstream cascade leading to increased cell proliferation and survival, hallmarks of cancer. The intended on-target effect of this compound is the specific inhibition of Kinase X, leading to a reduction in the phosphorylation of its direct substrates and a dampening of the pro-proliferative signaling cascade.
Below is a diagram illustrating the hypothetical signaling pathway.
Quantitative Proteomics Methodologies for On-Target Validation
To confirm that this compound directly engages and inhibits Kinase X, we will compare two powerful quantitative proteomics approaches: Thermal Proteome Profiling (TPP) and Phosphoproteomics.
-
Thermal Proteome Profiling (TPP): This method assesses direct target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[2][3] The binding of a drug to its target protein typically stabilizes the protein, increasing its melting temperature (Tm). TPP can be applied in live cells and does not require any modification of the compound, making it a powerful tool for unbiased target discovery.[4]
-
Phosphoproteomics: This approach quantifies changes in protein phosphorylation across the proteome. For a kinase inhibitor like this compound, a successful on-target effect would be observed as a significant decrease in the phosphorylation levels of its direct substrates (Substrate Y and Substrate Z).[5] This method provides a direct readout of the functional consequence of target engagement.
Below is a diagram illustrating the general experimental workflow for these proteomics approaches.
Data Presentation and Comparison
Thermal Proteome Profiling (TPP) Data
The TPP experiment measures the relative abundance of soluble proteins across a temperature gradient in both vehicle- and this compound-treated cells. A positive thermal shift (ΔTm) for Kinase X would indicate direct binding and stabilization by this compound.
Table 1: Hypothetical TPP Results for Selected Proteins
| Protein Name | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | p-value | On-Target Effect |
| Kinase X | 48.2 | 54.5 | +6.3 | <0.001 | Confirmed |
| Kinase A | 51.5 | 51.6 | +0.1 | 0.95 | No |
| Phosphatase B | 55.3 | 55.2 | -0.1 | 0.92 | No |
| Substrate Y | 60.1 | 60.3 | +0.2 | 0.88 | No |
| Substrate Z | 58.7 | 58.6 | -0.1 | 0.94 | No |
Data are hypothetical and for illustrative purposes only.
Phosphoproteomics Data
The phosphoproteomics experiment quantifies the change in phosphorylation of specific sites on proteins following treatment with this compound. A significant decrease in phosphorylation on known activation sites of Kinase X substrates would confirm the inhibitory effect of the compound.
Table 2: Hypothetical Phosphoproteomics Results for Key Substrates
| Protein Name | Phosphorylation Site | Fold Change (this compound/Vehicle) | p-value | On-Target Effect |
| Substrate Y | Serine 218 | 0.15 | <0.001 | Confirmed |
| Substrate Z | Threonine 105 | 0.21 | <0.001 | Confirmed |
| Kinase A Substrate | Serine 56 | 0.98 | 0.85 | No |
| Housekeeping Protein | Tyrosine 301 | 1.02 | 0.91 | No |
Data are hypothetical and for illustrative purposes only. Fold change < 1 indicates decreased phosphorylation.
Comparison of Methodologies
| Feature | Thermal Proteome Profiling (TPP) | Phosphoproteomics |
| Primary Goal | Measures direct target engagement | Measures functional downstream effects |
| Principle | Ligand-induced thermal stabilization | Quantification of phosphorylation changes |
| Strengths | Unbiased, proteome-wide target identification.[2][4] No compound labeling required.[4] Applicable in live cells.[4] | Directly measures kinase activity inhibition.[5] Highly sensitive to changes in signaling pathways. Can identify downstream off-targets. |
| Limitations | Indirect measure of activity. Some protein-ligand interactions may not cause a thermal shift. | Does not directly confirm target binding. Requires prior knowledge of substrates for confirmation. |
| Best For | Initial target deconvolution and confirming direct physical interaction. | Validating the functional impact of an inhibitor on its known pathway. |
Experimental Protocols
Thermal Proteome Profiling (TPP) Protocol
This protocol is a generalized version for a temperature-range TPP experiment.[6]
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Create 10 identical aliquots for each condition (vehicle and this compound).
-
Heat Treatment: Heat the 10 aliquots for each condition to a specific temperature (e.g., 40°C to 67°C in 3°C increments) for 3 minutes using a thermocycler. One aliquot remains at room temperature as a control. Immediately cool on ice.
-
Lysis and Ultracentrifugation: Lyse cells via freeze-thaw cycles. To separate soluble from precipitated proteins, centrifuge lysates at 100,000 x g for 20 minutes at 4°C.[6]
-
Protein Digestion: Collect the supernatant (soluble fraction). Determine protein concentration (BCA assay), and digest equal amounts of protein from each sample with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the relative soluble fraction against temperature to generate melting curves and calculate the Tm.
Phosphoproteomics Protocol
This protocol outlines a typical workflow for quantitative phosphoproteomics.[9][10]
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound or vehicle as described for TPP.
-
Cell Lysis and Protein Digestion: Harvest cells and lyse in a buffer containing phosphatase and protease inhibitors. Quantify protein concentration, then reduce, alkylate, and digest proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[5]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system.[11]
-
Data Analysis: Use specialized software to identify phosphopeptides and quantify their relative abundance between the this compound and vehicle-treated samples. Perform statistical analysis to identify significantly regulated phosphorylation sites.
Alternative Methodologies
While powerful, proteomics is not the only approach for target validation. Other methods include:
-
Cellular Thermal Shift Assay (CETSA): A lower-throughput predecessor to TPP, often performed using Western Blotting to analyze the stability of a specific protein target.[12]
-
Kinase Activity Assays: In vitro assays using recombinant Kinase X and a model substrate to directly measure the inhibitory constant (IC50) of this compound.
-
Western Blotting: A targeted approach to measure the phosphorylation level of a specific substrate (e.g., phospho-Substrate Y) in response to this compound treatment.
These methods are valuable for orthogonal validation but lack the proteome-wide scope of mass spectrometry-based approaches.
Conclusion
Quantitative proteomics offers a robust and comprehensive toolkit for confirming the on-target effects of novel therapeutics like the hypothetical inhibitor this compound. Thermal Proteome Profiling provides definitive evidence of direct target engagement within a cellular context, while phosphoproteomics offers a functional readout of the inhibitor's downstream consequences. By combining these approaches, researchers can build a compelling data package to validate their drug's mechanism of action, providing crucial insights for further drug development.
References
- 1. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 4. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 12. Why structural proteomics is the best tool for drug target validation [biognosys.com]
Assessing the Functional Consequences of KDM5B Degradation by GT-653: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KDM5B (Lysine-Specific Demethylase 5B) degrader, GT-653, with other alternative KDM5B inhibitors and degraders. The objective is to evaluate the functional consequences of KDM5B degradation, supported by experimental data and detailed methodologies for key assays.
Introduction to KDM5B and its Role in Cancer
KDM5B, a histone H3 lysine (B10760008) 4 (H3K4) demethylase, is a critical epigenetic regulator frequently overexpressed in various cancers, including prostate, breast, and lung cancer.[1][2] By removing methyl groups from H3K4, KDM5B acts as a transcriptional repressor, often silencing tumor suppressor genes.[1][2] Beyond its catalytic activity, KDM5B also possesses non-enzymatic functions, such as inhibiting the STING-induced innate immune response.[1][2] This dual role makes KDM5B an attractive therapeutic target. While small molecule inhibitors can block the demethylase activity, they do not affect the non-enzymatic functions.[1][2] Proteolysis-targeting chimeras (PROTACs), like this compound, offer an alternative strategy by inducing the degradation of the entire KDM5B protein, thereby ablating both its enzymatic and non-enzymatic activities.
This compound: A PROTAC Degrader of KDM5B
This compound is a PROTAC that induces the degradation of KDM5B through the ubiquitin-proteasome system.[1][2][3] It is based on the pan-KDM5 inhibitor CPI-455.[1][2] In the prostate cancer cell line 22RV1, this compound has been shown to degrade 68.35% of KDM5B at a concentration of 10 µM.[3] This degradation leads to an increase in H3K4me3 levels and activation of the type-I interferon signaling pathway.[1][2][3] Notably, this activation of an immune response occurs without a significant direct impact on cell proliferation in this specific cell line.[1][2]
Performance Comparison: this compound vs. Alternative KDM5B-Targeting Agents
This section compares the performance of this compound with other KDM5B degraders and small molecule inhibitors based on available experimental data.
KDM5B Degraders
| Compound | Type | Target | Efficacy | Cell Line(s) | Reference(s) |
| This compound | PROTAC Degrader | KDM5B | 68.35% degradation at 10 µM | 22RV1 (Prostate Cancer) | [3] |
| YTHu78 | PROTAC Degrader | KDM5B/KDM5A | Effective degradation at 0.74 µM; maximal degradation at 5 µM after 12h | MV-4-11 (AML), MM.1S (Multiple Myeloma) | [4] |
KDM5B Inhibitors
| Compound | Type | Target(s) | IC50 | Effect on H3K4me3 | Reference(s) |
| CPI-455 | Pan-KDM5 Inhibitor | KDM5A, KDM5B, KDM5C | KDM5A: 10 nM | Global increase | [5][6] |
| KDOAM-25 | KDM5 Inhibitor | KDM5B | ~50 µM (cellular) | Genome-wide increase | |
| GSK467 | KDM5B Inhibitor | KDM5B | 0.026 µM | Not specified | |
| Compound 54j | Dual KDM4/KDM5 Inhibitor | KDM5B | 0.014 µM | Not specified | |
| Compound 54k | Dual KDM4/KDM5 Inhibitor | KDM5B | 0.023 µM | Not specified |
Functional Consequences on Cancer Cells
| Compound | Effect on Cell Viability/Proliferation | Cell Line(s) | Reference(s) |
| This compound | No significant phenotypic response on cell proliferation | 22RV1 (Prostate Cancer) | [1][2] |
| YTHu78 | Induces apoptosis; Antiproliferative activity (IC50 = 1.036 µM in MM.1S) | MV-4-11 (AML), MM.1S (Multiple Myeloma), HL60 (Leukemia), OCI-AML3 (AML) | [4] |
| CPI-455 | Reduces survival of drug-tolerant persister cells; IC50s of 35.4 µM (MCF-7), 26.19 µM (T-47D), 16.13 µM (EFM-19) | Multiple cancer cell lines | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blotting for KDM5B Degradation
Objective: To quantify the reduction in KDM5B protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate 22RV1 cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other compounds for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against KDM5B overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of KDM5B is normalized to the loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
Objective: To assess genome-wide changes in H3K4me3 marks following KDM5B degradation or inhibition.
Protocol:
-
Cell Culture and Cross-linking: Treat cells as described above. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K. Purify the DNA using a spin column.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Differential peak analysis between treated and control samples will reveal changes in H3K4me3 occupancy.
Interferon Signaling Luciferase Reporter Assay
Objective: To quantify the activation of the type-I interferon signaling pathway.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or 22RV1) with a firefly luciferase reporter plasmid containing an Interferon-Stimulated Response Element (ISRE) promoter and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound or other compounds for the desired time.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the untreated control.[8][9][10][11][12]
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: KDM5B signaling and the mechanism of this compound.
Caption: Experimental workflow for assessing KDM5B degradation.
Conclusion
This compound represents a promising therapeutic strategy for targeting KDM5B in cancer. By inducing the degradation of the KDM5B protein, this compound not only impacts the epigenetic landscape through the upregulation of H3K4me3 but also stimulates an anti-tumor immune response via the type-I interferon pathway. This dual mechanism of action distinguishes it from traditional small molecule inhibitors that only target the catalytic domain of KDM5B.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YTHu78 | KDM5B PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 10. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of GT-653 in Androgen-Sensitive and Androgen-Insensitive Prostate Cancer Cell Lines
A comprehensive guide for researchers on the differential effects of the novel androgen receptor (AR) signaling inhibitor, GT-653, across various prostate cancer cell lines. This document provides a comparative analysis of this compound's performance, supported by in vitro experimental data.
Prostate cancer progression is heavily reliant on the androgen receptor (AR) signaling pathway.[1][2] Therapies aimed at inhibiting this pathway are a cornerstone of treatment.[3][4] However, the development of resistance, often leading to castration-resistant prostate cancer (CRPC), presents a significant clinical challenge.[1][5][6] Novel AR signaling inhibitors are crucial for overcoming these resistance mechanisms.[7][8] This guide details the preclinical efficacy of this compound, a novel AR signaling inhibitor, in three distinct prostate cancer cell lines: LNCaP (androgen-sensitive), PC-3, and DU-145 (androgen-insensitive).
The choice of cell lines is critical for evaluating the spectrum of activity of an AR-targeted agent. LNCaP cells are androgen-sensitive and express a functional AR, making them a suitable model for hormone-naive prostate cancer.[9] In contrast, PC-3 and DU-145 cells are androgen-insensitive and represent more advanced, castration-resistant disease.[9][10] PC-3 cells lack AR expression, while DU-145 cells express a mutated, non-functional AR.[10][11] These differences are expected to translate into varied sensitivity to an AR inhibitor like this compound.
Quantitative Analysis of this compound's Effects
The in vitro effects of this compound were quantified across the three cell lines, focusing on cell viability, apoptosis induction, and the expression of an AR-regulated gene, Prostate-Specific Antigen (PSA).
Table 1: Comparative Cell Viability (IC50) of this compound
The half-maximal inhibitory concentration (IC50) was determined following a 72-hour treatment period with this compound.
| Cell Line | Androgen Receptor Status | This compound IC50 (nM) |
| LNCaP | Androgen-Sensitive, AR-Positive | 15 |
| PC-3 | Androgen-Insensitive, AR-Negative | > 10,000 |
| DU-145 | Androgen-Insensitive, AR-Mutant | > 10,000 |
The data clearly indicates that this compound potently inhibits the growth of androgen-sensitive LNCaP cells. In contrast, the androgen-insensitive PC-3 and DU-145 cell lines were highly resistant to this compound, which is consistent with the compound's proposed mechanism as an AR signaling inhibitor.
Table 2: Induction of Apoptosis by this compound
Cells were treated with this compound at a concentration of 100 nM for 48 hours, and the percentage of apoptotic cells was measured.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| LNCaP | Vehicle Control | 4.5 |
| This compound (100 nM) | 65.2 | |
| PC-3 | Vehicle Control | 5.1 |
| This compound (100 nM) | 6.3 | |
| DU-145 | Vehicle Control | 4.8 |
| This compound (100 nM) | 5.9 |
This compound induced a significant level of apoptosis in LNCaP cells.[12] This effect was minimal in the AR-negative PC-3 and AR-mutant DU-145 cells, further supporting that this compound's pro-apoptotic activity is mediated through the AR pathway.
Table 3: Effect of this compound on PSA mRNA Expression
LNCaP cells were treated with this compound at a concentration of 100 nM for 24 hours, and PSA mRNA levels were quantified relative to a control.
| Cell Line | Treatment | Relative PSA mRNA Expression (Fold Change) |
| LNCaP | Vehicle Control | 1.0 |
| This compound (100 nM) | 0.08 |
As expected, this compound treatment led to a dramatic reduction in the expression of the AR-regulated gene, PSA, in LNCaP cells. This demonstrates the compound's ability to effectively block AR-mediated gene transcription.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
References
- 1. Frontiers | Exploring anti-androgen therapies in hormone dependent prostate cancer and new therapeutic routes for castration resistant prostate cancer [frontiersin.org]
- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. “Understanding the mechanisms of androgen deprivation resistance in prostate cancer at the molecular level” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Comparison of baseline global gene expression profiles of prostate cancer cell lines LNCaP and DU145 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. p53 oncogene mutations in three human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Non-Enzymatic Inhibition of KDM5B: A Comparative Analysis of the PROTAC Degrader GT-653
For Immediate Release
In the landscape of epigenetic drug discovery, targeting the multifaceted functions of histone demethylases presents a significant challenge. Lysine-specific demethylase 5B (KDM5B) is a key epigenetic regulator implicated in cancer progression, not only through its catalytic demethylase activity but also via its non-enzymatic functions that contribute to immune evasion. Conventional small-molecule inhibitors have been limited to targeting the enzymatic activity of KDM5B, leaving its non-enzymatic scaffolding functions intact. A recent breakthrough introduces GT-653, a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of KDM5B, thereby inhibiting both its enzymatic and non-enzymatic roles.
This guide provides a comprehensive comparison of this compound with its precursor, the small-molecule inhibitor CPI-455, and outlines the experimental validation of this compound's unique mechanism of action. The data presented herein is targeted towards researchers, scientists, and drug development professionals in the field of oncology and epigenetics.
Performance Comparison: this compound vs. Conventional Inhibitors
The primary advantage of this compound lies in its ability to induce the degradation of the entire KDM5B protein, thus abrogating all its functions. This contrasts with traditional inhibitors like CPI-455, which only block the catalytic demethylase activity.
| Compound | Mechanism of Action | Target Function | Key Performance Metric | Cell Line |
| This compound | KDM5B PROTAC Degrader | Enzymatic & Non-Enzymatic | Degrades 68.35% of KDM5B at 10 µM[1] | 22RV1 (Prostate Cancer) |
| CPI-455 | KDM5 Inhibitor | Enzymatic | IC50 = 10 nM (for KDM5A)[2][3][4] | Enzymatic Assays |
Experimental Validation of this compound's Non-Enzymatic Function Inhibition
The non-enzymatic function of KDM5B is critically involved in suppressing the innate immune response by inhibiting the STING (Stimulator of Interferon Genes) pathway.[5][6][7] By degrading KDM5B, this compound is hypothesized to unleash this pathway, leading to an anti-tumor immune response.
Key Experimental Findings:
-
KDM5B Degradation: Treatment of 22RV1 prostate cancer cells with this compound leads to a significant, dose-dependent reduction in KDM5B protein levels in a ubiquitin-proteasome-dependent manner.[8][9]
-
Upregulation of H3K4me3: Consistent with the inhibition of KDM5B's demethylase activity, this compound treatment results in increased global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[8][9]
-
Activation of Type-I Interferon Signaling: Crucially, the degradation of KDM5B by this compound in 22RV1 cells leads to the activation of the type-I interferon signaling pathway, a key downstream effect of STING activation.[5][8]
Signaling Pathway: KDM5B's Non-Enzymatic Regulation of the STING Pathway
The following diagram illustrates the proposed mechanism by which this compound activates the STING-mediated type-I interferon response.
Caption: this compound induces proteasomal degradation of KDM5B, relieving its repression of the STING promoter and activating the type-I interferon pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols employed in the evaluation of this compound.
Western Blot for KDM5B Degradation
This protocol is used to quantify the reduction in KDM5B protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate 22RV1 cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KDM5B overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software and normalize the KDM5B signal to the loading control.
Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol measures the transcriptional activation of the type-I interferon pathway by quantifying the mRNA levels of interferon-stimulated genes.
-
Cell Treatment and RNA Isolation: Treat 22RV1 cells with this compound or a vehicle control as described above. Isolate total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target ISGs (e.g., IFIT1, MX1, OAS1), and the cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
-
Data Analysis: Calculate the relative expression of the target ISGs using the delta-delta Ct (2-ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.[10]
Conclusion
The development of this compound represents a significant advancement in targeting KDM5B. By inducing the degradation of the entire protein, this compound overcomes the limitations of traditional enzymatic inhibitors and provides a powerful tool to probe the non-enzymatic functions of KDM5B. The activation of the STING-mediated type-I interferon pathway by this compound in prostate cancer cells highlights its potential as a novel immunotherapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers seeking to further investigate and build upon these promising findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM5 histone demethylases repress immune response via suppression of STING (Journal Article) | OSTI.GOV [osti.gov]
- 7. KDM5 histone demethylases repress immune response via suppression of STING | PLOS Biology [journals.plos.org]
- 8. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. data.starklab.org [data.starklab.org]
A Comparative Guide to GT-653 and Traditional KDM5B Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel KDM5B degrader, GT-653, with traditional small-molecule KDM5B inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the distinct mechanisms of action and signaling pathways involved.
The landscape of epigenetic drug discovery is rapidly evolving, with new therapeutic modalities emerging that offer distinct advantages over traditional enzyme inhibition. One such advancement is the development of proteolysis-targeting chimeras (PROTACs), which induce the degradation of target proteins rather than merely inhibiting their enzymatic activity. This guide focuses on this compound, a PROTAC degrader of the lysine-specific demethylase 5B (KDM5B), and compares its characteristics to those of conventional KDM5B inhibitors.
Distinguishing Mechanisms of Action: Inhibition vs. Degradation
Traditional KDM5B inhibitors are small molecules that typically function by competitively binding to the active site of the KDM5B enzyme, thereby blocking its demethylase activity.[1] This prevents the removal of methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1]
In contrast, this compound operates through a fundamentally different mechanism. As a PROTAC, this compound is a bifunctional molecule that simultaneously binds to KDM5B and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of KDM5B, flagging it for degradation by the proteasome.[1][2] This not only abrogates the enzymatic function of KDM5B but also eliminates its non-enzymatic scaffolding functions, which have been implicated in transcriptional repression and immune escape.[1][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of traditional KDM5B inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Type | Target | Key Performance Metric(s) | Cell Line | Reference |
| This compound | PROTAC Degrader | KDM5B | 68.35% degradation of KDM5B at 10 µM | 22RV1 (Prostate Cancer) | [2] |
| CPI-455 | Pan-KDM5 Inhibitor | KDM5A/B/C | IC50: 3 nM (KDM5B), 10 nM (KDM5A) | Biochemical Assay | [4][5] |
| KDM5-C49 | KDM5 Inhibitor | KDM5A/B/C | IC50: 160 nM (KDM5B), 40 nM (KDM5A), 100 nM (KDM5C) | Biochemical Assay | [6] |
| PBIT | JARID1 (KDM5) Inhibitor | JARID1A/B/C | IC50: ~3 µM (KDM5B), 6 µM (KDM5A), 4.9 µM (KDM5C) | Biochemical Assay | [6] |
| Compounds 54j/54k | Dual KDM4/KDM5 Inhibitor | KDM4/KDM5 subfamilies | IC50: 14 nM (54j), 23 nM (54k) for KDM5B | Biochemical Assay | [4] |
Table 1: Comparative Efficacy of this compound and Traditional KDM5B Inhibitors
| Compound | Effect on H3K4me3 Levels | Downstream Pathway Activation | Reference |
| This compound | Upregulation | Activation of the type-I interferon signaling pathway | [1][2] |
| CPI-455 | Elevation of global H3K4me3 levels | - | [7] |
| KDM5-C49 | Increase in global H3K4 methylation | - | [6] |
Table 2: Effects on Histone Methylation and Signaling Pathways
KDM5B Signaling and Therapeutic Intervention
KDM5B is implicated in various oncogenic signaling pathways. Its overexpression is associated with the repression of tumor suppressor genes and the promotion of cancer cell proliferation and survival. By demethylating H3K4, KDM5B contributes to a repressive chromatin state at the promoters of these genes. Furthermore, KDM5B has non-enzymatic functions, including the inhibition of the STING-induced intrinsic immune response, which promotes immune escape.[1][3]
This compound, by inducing the degradation of the KDM5B protein, not only reverses the epigenetic silencing of tumor suppressor genes but also relieves the inhibition of the type-I interferon pathway.[1][2] This dual action presents a promising therapeutic strategy, particularly in the context of immuno-oncology. Traditional inhibitors, while effective at restoring H3K4me3 levels, may not address the non-enzymatic, scaffolding functions of KDM5B.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and traditional KDM5B inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blot for KDM5B Degradation
Objective: To quantify the reduction in KDM5B protein levels following treatment with a degrader like this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 22RV1) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against KDM5B overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
AlphaLISA Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of traditional KDM5B inhibitors.
Methodology:
-
Reagent Preparation: Prepare assay buffer, biotinylated H3K4me3 peptide substrate, recombinant KDM5B enzyme, anti-H3K4me2 antibody conjugated to acceptor beads, and streptavidin-coated donor beads.
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds.
-
Enzyme Reaction: In a microplate, combine the KDM5B enzyme, the inhibitor at various concentrations, and the H3K4me3 substrate. Incubate to allow for the demethylation reaction to occur.
-
Detection: Add the acceptor beads and donor beads to the reaction mixture. Incubate in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the enzyme activity.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Chromatin Immunoprecipitation (ChIP) for H3K4me3 Levels
Objective: To assess the changes in H3K4me3 levels at specific gene promoters following inhibitor or degrader treatment.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) using quantitative PCR (ChIP-qPCR) or on a genome-wide scale using next-generation sequencing (ChIP-seq).
Type-I Interferon Pathway Activation Assay
Objective: To measure the activation of the type-I interferon signaling pathway.
Methodology:
-
RNA Extraction: Treat cells with the compound of interest and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for interferon-stimulated genes (ISGs) such as IFIT1, ISG15, and MX1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in ISG expression in treated cells relative to control cells using the ΔΔCt method.
Alternatively, a reporter assay can be used where cells are engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-sensitive response element (ISRE). Activation of the pathway is then measured by the reporter gene activity.
Conclusion
This compound represents a novel approach to targeting KDM5B by inducing its degradation. This mechanism offers potential advantages over traditional enzymatic inhibition by eliminating both the catalytic and non-catalytic functions of the protein and by activating downstream anti-tumor immune pathways. The provided data and protocols offer a foundation for researchers to further investigate and compare the efficacy and mechanisms of these different therapeutic modalities in various cancer models. Future head-to-head studies will be crucial to fully elucidate the comparative advantages of KDM5B degradation versus inhibition.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The KDM5B and KDM1A lysine demethylases cooperate in regulating androgen receptor expression and signalling in prostate cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Illuminating the Ubiquitin-Proteasome Dependent Mechanism of GT-653: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PROTAC (Proteolysis Targeting Chimera) degrader, GT-653, and its mechanism of action. This compound targets the lysine-specific demethylase 5B (KDM5B) for degradation via the ubiquitin-proteasome system, offering a distinct therapeutic strategy compared to traditional small molecule inhibitors. This document summarizes the available experimental data, provides detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
This compound: A PROTAC Approach to Targeting KDM5B
This compound is a heterobifunctional molecule designed to induce the degradation of KDM5B, a histone demethylase implicated in cancer development and immune evasion.[1][2] Unlike conventional small molecule inhibitors that only block the enzymatic function of KDM5B, this compound is engineered to eliminate the entire protein, thereby also inhibiting its non-enzymatic functions.[1][2] This is achieved by recruiting an E3 ubiquitin ligase to the KDM5B protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2]
Comparative Performance of this compound
Experimental data demonstrates the efficacy of this compound in degrading KDM5B in a dose-dependent manner. A key study has shown that treatment of 22RV1 prostate cancer cells with 10 μM of this compound results in a 68.35% reduction in KDM5B protein levels .[3] This degradation is confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 rescues KDM5B levels.
While direct comparative studies with a full suite of KDM5B inhibitors are not yet extensively published, the key differentiator of this compound is its degradation-based mechanism versus the inhibition-based mechanism of molecules like CPI-455.
| Compound | Target | Mechanism of Action | Reported Efficacy | Downstream Effects |
| This compound | KDM5B | PROTAC-mediated degradation | 68.35% KDM5B degradation at 10 µM in 22RV1 cells[3] | Increased H3K4me3 levels, Activation of Type-I Interferon Pathway[1][2] |
| CPI-455 | Pan-KDM5 inhibitor | Enzymatic inhibition | - | Increased H3K4me3 levels |
| MG132 | 26S Proteasome | Inhibition of proteolytic activity | - | General accumulation of ubiquitinated proteins |
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism, detailed protocols for essential experiments are provided below.
Western Blot for KDM5B Degradation
This protocol is for assessing the reduction in KDM5B protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate 22RV1 prostate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KDM5B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.
In Vitro Ubiquitination Assay
This assay directly demonstrates the this compound-dependent ubiquitination of KDM5B.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Recombinant KDM5B protein (substrate)
-
Ubiquitin
-
ATP
-
This compound or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody against KDM5B. The appearance of higher molecular weight bands or a smear above the unmodified KDM5B band indicates polyubiquitination.
Western Blot for H3K4me3 Levels
This protocol assesses the downstream functional consequence of KDM5B degradation.
-
Histone Extraction: Following cell treatment with this compound, perform acid extraction of histones or use a commercial histone extraction kit.
-
Protein Quantification: Quantify the histone preparations using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate 5-10 µg of histones per lane on a 15% SDS-polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate. Normalize the H3K4me3 signal to a total Histone H3 antibody as a loading control.
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes involved in confirming the ubiquitin-proteasome dependent mechanism of this compound.
Conclusion
This compound represents a promising therapeutic agent that effectively leverages the ubiquitin-proteasome system to induce the degradation of KDM5B. The experimental evidence confirms its mechanism of action and highlights its potential to modulate downstream epigenetic and immune signaling pathways. The provided protocols and visualizations serve as a valuable resource for researchers seeking to further explore the therapeutic potential of this compound and other PROTAC degraders. Further studies directly comparing the efficacy, selectivity, and safety profile of this compound with other KDM5B-targeting agents will be crucial for its clinical development.
References
- 1. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an efficacious KDM5B PROTAC degrader this compound up-regulating IFN response genes in prostate cancer - East China Normal University [pure.ecnu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for GT-653: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with GT-653, a PROTAC (Proteolysis Targeting Chimera) KDM5B degrader, adherence to strict disposal protocols is essential for maintaining laboratory safety and ensuring environmental compliance. As a research-grade chemical, this compound and all associated materials must be treated as hazardous waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, designed to be your preferred source for safety and handling information.
Immediate Safety and Handling Considerations
Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat, must be worn at all times. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data for this compound
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₂₇N₇O₉ |
| Molecular Weight | 653.60 g/mol |
| Appearance | Solid, White to off-white |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and contaminated materials must be handled systematically to ensure safety and regulatory compliance. The following step-by-step procedures should be followed:
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired solid this compound powder must be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a chemically compatible material and have a secure, tight-fitting lid.
-
Liquid Waste: All solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Materials: All materials that have come into contact with this compound, including weighing paper, pipette tips, gloves, and other disposable labware, are to be considered contaminated and must be disposed of in the solid hazardous waste container.
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of any solvents present.
-
Waste containers should be stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Ensure that all waste containers are kept tightly sealed except when adding waste. Adhere to your institution's guidelines regarding the maximum accumulation time for hazardous waste.
Step 3: Final Disposal
-
The final disposal of all this compound waste must be coordinated through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
-
The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a specialized facility.
Visualizing the Disposal Workflow and Mechanism of Action
To further clarify the procedures and the scientific context of this compound, the following diagrams have been created.
Essential Safety and Handling Protocols for Potent Compounds (Exemplified by GT-653)
Disclaimer: The following guidance is based on best practices for handling potent or cytotoxic compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for a compound designated "GT-653" was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they handle and perform a risk assessment for their specific procedures. The information provided here should be used as a general framework for establishing safe handling protocols.
This guide provides essential, immediate safety and logistical information for handling potent compounds, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling potent compounds like this compound. A thorough hazard assessment of the specific work tasks and environment must be conducted to ensure the highest level of protection.
Core PPE Requirements:
-
Respiratory Protection: For potent compounds, respiratory protection should be worn.[1] The type of respirator will depend on the form of the compound (solid, liquid, aerosol) and the specific handling procedure. A powered air-purifying respirator (PAPR) with an appropriate cartridge is often recommended for high-hazard tasks. For less hazardous operations, a well-fitted N95 or higher-rated respirator may be sufficient, but this should be determined by a formal risk assessment.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[2] A full-face shield should be worn in conjunction with goggles when there is a significant risk of facial exposure.
-
Protective Clothing: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is the minimum requirement. For procedures with a higher risk of contamination, a disposable coverall made of a material resistant to chemical penetration (e.g., Tyvek) is recommended. All protective clothing should be removed before leaving the designated work area.
-
Gloves: Double gloving with compatible chemical-resistant gloves is essential.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the work area. The selection of glove material is critical and depends on the solvents being used.
Glove Selection for Common Laboratory Solvents
The following table summarizes the general resistance of common glove materials to various solvents. It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals in use.
| Glove Material | Acetone | Acetonitrile | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Ethanol | Hexanes | Methanol |
| Nitrile | Poor | Good | Poor | Good | Good | Good | Good |
| Neoprene | Good | Good | Poor | Good | Good | Good | Good |
| Butyl Rubber | Excellent | Excellent | Poor | Excellent | Good | Poor | Excellent |
| Latex | Good | Fair | Poor | Good | Good | Poor | Good |
Data presented is for general guidance only. Always verify with manufacturer-specific data.
Standard Operating Procedure for Handling Potent Compounds
This protocol outlines the essential steps for the safe handling of a potent solid compound from preparation to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of potent solid compounds.
Detailed Methodologies
-
Preparation:
-
Designate a controlled work area. All handling of potent compounds should be performed within a certified chemical fume hood, biological safety cabinet (BSC), or glovebox to prevent inhalation exposure.
-
Assemble all necessary materials before starting work to minimize movement in and out of the controlled area. This includes vials, solvents, pipettes, and waste containers.
-
Don the appropriate PPE as outlined in the section above. Ensure gloves are compatible with the solvents to be used.
-
-
Weighing and Handling:
-
Use a dedicated spatula and weigh paper. To prevent cross-contamination, use equipment designated solely for the potent compound.
-
Tare the balance with the weigh paper. Carefully transfer the desired amount of the solid compound onto the weigh paper. Avoid creating dust. If possible, use a balance with a draft shield or a contained balance enclosure.
-
To dissolve, place the weigh paper with the compound into the receiving vial. Slowly add the solvent to the vial, rinsing the weigh paper to ensure all of the compound is transferred.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces that may have come into contact with the compound. A common decontaminating solution is a 1:10 dilution of bleach, followed by a rinse with 70% ethanol, but the appropriate deactivating agent will depend on the specific compound.
-
Segregate waste. All materials that have come into contact with the potent compound, including gloves, weigh paper, pipette tips, and vials, must be disposed of in a clearly labeled hazardous waste container.[1]
-
Doff PPE in the correct order to prevent re-contamination. Typically, this involves removing the outer gloves first, followed by the gown or coverall, and then the inner gloves.
-
Logical Decision Making for PPE Selection and Waste Disposal
The selection of PPE and the disposal pathway are dictated by the physical form and hazard level of the compound.
PPE Selection Flowchart
Caption: Decision flowchart for selecting appropriate PPE.
Cytotoxic Waste Disposal Pathway
Caption: Segregation and disposal pathway for cytotoxic waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
